1H-pyrazolo[3,4-b]pyridin-3-amine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQTQAFUORQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986904 | |
| Record name | 2H-Pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6752-16-5 | |
| Record name | 6752-16-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-pyrazolo[3,4-b]pyridin-3-amine
This technical guide provides a comprehensive overview of the primary synthetic routes for 1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives, tailored for researchers, scientists, and professionals in drug development. The document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams for enhanced clarity.
Introduction
1H-pyrazolo[3,4-b]pyridines are a significant class of heterocyclic compounds, recognized for their structural similarity to purine bases, which imparts a wide range of biological activities. This has led to their extensive investigation in medicinal chemistry as potential therapeutic agents, including as kinase inhibitors. This guide focuses on the synthesis of the 3-amino substituted scaffold, a key intermediate for further chemical exploration.
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be broadly categorized into two strategic approaches:
-
Construction of the pyridine ring onto a pre-existing pyrazole core.
-
Formation of the pyrazole ring fused to a pre-existing pyridine.
This guide will elaborate on protocols for both strategies, providing detailed methodologies and comparative data.
Synthesis Strategy 1: Pyridine Ring Formation on a Pyrazole Precursor
This common approach utilizes aminopyrazole derivatives as the foundational building block, which then undergo cyclization with a three-carbon synthon to form the fused pyridine ring.
Cyclocondensation with 1,3-Dicarbonyl Compounds
A widely employed method involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. The reaction typically proceeds under acidic conditions, with acetic acid being a common solvent, at elevated temperatures.[1]
Experimental Protocol:
A general procedure involves dissolving the 5-aminopyrazole derivative and the 1,3-dicarbonyl compound in glacial acetic acid. The mixture is then heated to reflux for a duration that can vary depending on the specific substrates.[1] Alternatively, microwave irradiation can be employed to accelerate the reaction.[1] Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation and filtration.
Reaction with α,β-Unsaturated Ketones
Another effective method is the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone. This reaction can be catalyzed by a Lewis acid, such as Zirconium(IV) chloride (ZrCl4).[2]
Experimental Protocol:
To a solution of the α,β-unsaturated ketone in a suitable solvent such as N,N-dimethylformamide (DMF), a solution of the 5-aminopyrazole in ethanol is added.[2] The reaction mixture is degassed, and a catalytic amount of ZrCl4 is introduced. The mixture is then stirred vigorously at an elevated temperature (e.g., 95 °C) for several hours.[2] After the reaction is complete, the mixture is concentrated, and the product is extracted and purified.[2]
Quantitative Data for Pyridine Ring Formation Strategies
| Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |
| 5-amino-1-phenyl-pyrazole, α,β-unsaturated ketones | ZrCl4, DMF/EtOH, 95 °C, 16 h | 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28 | [2] |
| 5-aminopyrazole, 1,3-diketones | Glacial AcOH, reflux | N-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridines | Not specified | [1] |
| 5-aminopyrazole, ethyl acetoacetate derivatives | AcOH, reflux | 1H-pyrazolo[3,4-b]pyridines with a COOEt group | Not specified | [1] |
| 5-aminopyrazole, ethyl 2,4-dioxo-4-phenylbutanoate derivatives | AcOH, reflux | 1H-pyrazolo[3,4-b]pyridines with a COOEt group at R6 | 60-90 | [1] |
Workflow for Pyridine Ring Formation
Caption: Synthesis of 1H-pyrazolo[3,4-b]pyridines via pyridine ring formation.
Synthesis Strategy 2: Pyrazole Ring Formation on a Pyridine Precursor
This alternative strategy involves the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyridine. A common and direct method is the reaction of a cyanopyridine derivative with hydrazine.
Cyclization of 2-Chloro-3-cyanopyridine with Hydrazine
This highly efficient protocol provides a direct route to this compound. The reaction is typically performed in a polar solvent under microwave irradiation, which significantly reduces the reaction time.
Experimental Protocol:
2-Chloro-3-cyanopyridine is dissolved in ethanol in a microwave reactor tube. An excess of hydrazine hydrate is added, and the reaction mixture is subjected to microwave irradiation at 170 °C for 10 minutes.[3] Upon completion, the solvent is removed under reduced pressure to yield the desired product.[3]
Quantitative Data for Pyrazole Ring Formation Strategy
| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| 2-chloro-3-cyanopyridine | Hydrazine hydrate, Ethanol, 170 °C, 10 min (Microwave) | This compound | Quantitative | [3] |
Workflow for Pyrazole Ring Formation
Caption: Synthesis of this compound via pyrazole ring formation.
Applications in Drug Discovery
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been investigated as inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1).[4][5][6] The 3-amino group serves as a crucial handle for further functionalization to explore structure-activity relationships and develop potent and selective inhibitors. For instance, the pyrazolo portion can act as a hydrogen bond donor, while the pyridine ring can engage in π-π stacking interactions with protein residues.[4]
Signaling Pathway Context (Generic Kinase Inhibition)
Caption: General mechanism of kinase inhibition by 1H-pyrazolo[3,4-b]pyridine derivatives.
Conclusion
The synthesis of this compound can be achieved through multiple efficient routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The direct cyclization of 2-chloro-3-cyanopyridine with hydrazine offers a rapid and high-yielding path to the title compound. For creating diverse libraries of derivatives, the condensation of substituted 5-aminopyrazoles with various electrophilic partners provides greater flexibility. The protocols and data presented herein serve as a valuable resource for chemists engaged in the synthesis and development of novel heterocyclic compounds for therapeutic applications.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 6752-16-5 [m.chemicalbook.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-pyrazolo[3,4-b]pyridin-3-amine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this important molecule. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound (Estimated) | DMSO-d₆ | Due to the absence of a directly published spectrum, shifts are estimated based on derivatives: Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The NH₂ protons would likely appear as a broad singlet, and the pyrazole NH proton as another broad singlet at a lower field. |
| Various N-substituted-5-(...)-1H-pyrazolo[3,4-b]pyridin-3-amines[1] | CD₃OD or DMSO-d₆ | Aromatic protons typically appear as doublets in the range of δ 8.40-8.87 ppm. Other aromatic and substituent protons appear at various shifts depending on the specific substitution pattern.[1] |
| 1H-pyrazolo[3,4-b]pyridine ester derivatives[2] | CDCl₃ | Pyridine ring protons (H-4, H-5, H-6) are observed between δ 7.13-8.55 ppm as double doublets. The H-3 proton appears as a singlet around δ 8.01-8.06 ppm.[2] |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Estimated) | DMSO-d₆ | Based on derivatives, aromatic carbons are expected in the range of δ 105-155 ppm. |
| Various N-substituted-5-(...)-1H-pyrazolo[3,4-b]pyridin-3-amines[1] | DMSO-d₆ | Aromatic and heterocyclic carbons are observed in the region of δ 105.89-152.95 ppm.[1] |
| 3-Amino-1-N-methyl-1H-pyrazolo-[3,4-b]-pyridine[3] | Not specified | Specific chemical shift data is available through specialized databases.[3] |
Table 3: IR Spectral Data
| Compound | Method | Key Absorption Frequencies (ν, cm⁻¹) | Assignment |
| This compound (Expected) | KBr pellet | ~3400-3200 | N-H stretching (amine and pyrazole) |
| ~1640-1600 | C=N and C=C stretching (ring vibrations) | ||
| ~1580-1400 | Aromatic ring stretching | ||
| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine[4] | KBr | 3421, 3016 | NH₂, NH stretching |
| 1624, 1601 | C=N, C=C stretching | ||
| 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid[5] | FT-IR (solid) | ~3500-3300 | N-H stretching |
| ~1700-1600 | Scissoring |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | GC-MS | A spectrum is available on public databases like SpectraBase, though detailed fragmentation is not provided. | Not specified in available results. |
| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine[4] | EI (70 eV) | 216 (M⁺) | 204, 198, 133, 95, 82, 68 |
| Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines[6] | Not specified | Molecular ion peaks are observed as the base peak. | Fragmentation often initiated by loss of CO (m/z 28) and successive loss of HCN (m/z 27).[6] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Acquisition:
-
A standard pulse sequence is used.
-
The spectral width is typically set to 0-15 ppm.
-
Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used.
-
The spectral width is typically set to 0-200 ppm.
-
A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR.
-
Chemical shifts are referenced to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Multiple scans are averaged to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.
-
Data Acquisition (EI):
-
The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC).
-
The molecules are ionized by a beam of electrons (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
-
Data Acquisition (ESI):
-
The sample solution is introduced into the ESI source via a syringe pump or liquid chromatograph (LC).
-
A high voltage is applied to the capillary, generating charged droplets that desolvate to produce gas-phase ions.
-
The ions are then analyzed by the mass spectrometer.
-
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
References
An In-depth Technical Guide to 1H-pyrazolo[3,4-b]pyridin-3-amine: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document details its structural and physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its role as a key scaffold in the development of targeted therapeutics, particularly kinase inhibitors.
Core Physical and Chemical Properties
This compound is a stable, yellow solid at room temperature. Its core structure consists of a fused pyrazole and pyridine ring system, with an amine group at the 3-position of the pyrazolo ring. This arrangement of nitrogen atoms and the aromatic nature of the fused rings contribute to its unique chemical reactivity and biological activity.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | PubChem[1] |
| Molecular Weight | 134.14 g/mol | ChemicalBook[2], PubChem[1] |
| Melting Point | 190 °C | Biosynth[3] |
| Boiling Point (Predicted) | 315.3 ± 25.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.61 ± 0.1 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 7.17 ± 0.20 | ChemicalBook[2] |
| Solubility | Soluble in DMSO, Methanol | ChemicalBook[2] |
| Appearance | Yellow Solid | ChemicalBook[2] |
| CAS Number | 6752-16-5 | ChemicalBook[2], Apollo Scientific[4] |
Spectral Data
-
Mass Spectrometry (MS): The nominal mass of the molecular ion [M]⁺ would be 134, corresponding to its molecular weight.[1] High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. A GC-MS spectrum is available in some databases.[1][5]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region) and the N-H of the pyrazole ring.[6] Aromatic C-H and C=C/C=N stretching vibrations would also be prominent.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display signals corresponding to the protons on the pyridine and pyrazole rings, as well as the protons of the amine group. The chemical shifts of the aromatic protons would be in the downfield region, characteristic of heterocyclic aromatic compounds.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the fused ring system. The chemical shifts would be indicative of their electronic environment within the aromatic structure.
-
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of a substituted pyridine precursor. A common and efficient method involves the reaction of 2-chloro-3-cyanopyridine with hydrazine hydrate.[2]
Synthesis from 2-Chloro-3-cyanopyridine
This procedure utilizes a microwave-assisted reaction to facilitate a rapid and high-yielding synthesis.
Materials and Reagents:
-
2-Chloro-3-cyanopyridine
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (absolute)
-
Microwave reactor tube
-
Rotary evaporator
Procedure:
-
In a microwave reactor tube, dissolve 2-chloro-3-cyanopyridine (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (5.0 equivalents) to the solution.
-
Seal the reactor tube and place it in a microwave reactor.
-
Heat the reaction mixture to 170 °C and maintain this temperature for 10 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound, which can be obtained in quantitative yield and can be further purified by recrystallization if necessary.[2]
Biological Activity and Signaling Pathways
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting potent biological activities. A significant area of research has focused on their role as kinase inhibitors, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.
Derivatives of this compound have been identified as potent inhibitors of several protein kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as selective FGFR inhibitors, demonstrating significant antitumor activity.
-
TANK-binding kinase 1 (TBK1): TBK1 is a key regulator of innate immunity and is also involved in oncogenesis. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors.
Representative Signaling Pathway: FGFR Inhibition
The diagram below illustrates a simplified representation of the FGFR signaling pathway and the point of intervention for a 1H-pyrazolo[3,4-b]pyridine-based inhibitor. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, initiating a downstream cascade that often involves the RAS-MAPK and PI3K-AKT pathways, leading to cell proliferation, survival, and angiogenesis.[8][9][10] A 1H-pyrazolo[3,4-b]pyridine-based inhibitor would typically bind to the ATP-binding site of the FGFR kinase domain, preventing its activation and blocking the downstream signaling events.
Conclusion
This compound is a heterocyclic compound with significant potential in drug discovery. Its straightforward synthesis and the amenability of its scaffold to chemical modification make it an attractive starting point for the development of novel therapeutics. The demonstrated efficacy of its derivatives as potent kinase inhibitors highlights the importance of this core structure in addressing a range of diseases driven by aberrant cellular signaling. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. This compound | C6H6N4 | CID 241369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6752-16-5 [m.chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
The Structural Elucidation and Therapeutic Potential of 1H-Pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural characteristics and pharmacological relevance of 1H-pyrazolo[3,4-b]pyridin-3-amine, a key heterocyclic scaffold in medicinal chemistry. The document details its synthesis, and while the precise crystal structure of the parent compound is not publicly available, this guide presents a comprehensive crystallographic analysis of a closely related derivative, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, to illuminate the core molecular geometry. Furthermore, it explores the role of pyrazolopyridine derivatives as kinase inhibitors, offering insights for drug discovery and development.
Molecular Structure and Crystallography
While the crystal structure for the unsubstituted this compound is not available in open literature, a detailed crystallographic study of its derivative, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, provides critical insights into the geometry of the fused ring system. The X-ray diffraction data reveals a nearly planar molecule, a common feature for such aromatic systems, which influences molecular stacking and receptor-ligand interactions.[1]
The crystallographic data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine is summarized below. The molecule crystallizes in the monoclinic space group P21/c. In the crystal structure, molecules form centrosymmetric dimers through N—H···N hydrogen bonds.[1] These dimers are further linked by C—I···N halogen bonds, forming zigzag chains.[1] The packing is also stabilized by π–π stacking interactions.[1]
Crystallographic Data
The following tables present the unit cell parameters, and selected bond lengths and angles for 3-Iodo-1H-pyrazolo[3,4-b]pyridine as a representative structure.
Table 1: Unit Cell Parameters of 3-Iodo-1H-pyrazolo[3,4-b]pyridine [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.9831 (4) |
| b (Å) | 12.0003 (6) |
| c (Å) | 8.1633 (4) |
| α (°) | 90 |
| β (°) | 108.973 (2) |
| γ (°) | 90 |
| Volume (ų) | 739.54 (6) |
| Z | 4 |
Table 2: Selected Bond Lengths of 3-Iodo-1H-pyrazolo[3,4-b]pyridine [1]
| Bond | Length (Å) |
| I1—C3 | 2.083 (2) |
| N1—N2 | 1.362 (2) |
| N1—C7A | 1.373 (3) |
| N2—C3 | 1.341 (3) |
| C3—C3A | 1.419 (3) |
| C3A—C4 | 1.401 (3) |
| C3A—C7A | 1.391 (3) |
| C4—C5 | 1.371 (3) |
| C5—C6 | 1.395 (3) |
| C6—N7 | 1.325 (3) |
| N7—C7A | 1.350 (3) |
Table 3: Selected Bond Angles of 3-Iodo-1H-pyrazolo[3,4-b]pyridine [1]
| Angle | Value (°) |
| N2—N1—C7A | 105.74 (16) |
| C3—N2—N1 | 114.80 (17) |
| N2—C3—C3A | 107.52 (18) |
| N2—C3—I1 | 126.88 (16) |
| C3A—C3—I1 | 125.60 (16) |
| C4—C3A—C7A | 118.0 (2) |
| C4—C3A—C3 | 134.4 (2) |
| C7A—C3A—C3 | 107.62 (19) |
| C5—C4—C3A | 119.5 (2) |
| C4—C5—C6 | 119.8 (2) |
| N7—C6—C5 | 123.6 (2) |
| C6—N7—C7A | 116.8 (2) |
| N7—C7A—N1 | 122.3 (2) |
| N7—C7A—C3A | 122.3 (2) |
| N1—C7A—C3A | 115.40 (19) |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of the title compound involves the cyclocondensation of 2-chloro-3-cyanopyridine with hydrazine hydrate.[2]
Materials:
-
2-chloro-3-cyanopyridine
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
Microwave reactor
-
Rotary evaporator
Procedure: [2]
-
Dissolve 2-chloro-3-cyanopyridine (1.0 equivalent) in ethanol in a microwave reactor tube.
-
Add hydrazine hydrate (5.0 equivalents) to the solution.
-
Seal the reactor tube and place it in the microwave reactor.
-
Heat the reaction mixture to 170 °C for 10 minutes using microwave irradiation.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent by rotary evaporation to yield this compound.
The following diagram illustrates the workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Derivatives of 1H-pyrazolo[3,4-b]pyridine are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[3] They are particularly prominent as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.
Kinase Inhibition
Compounds featuring the 1H-pyrazolo[3,4-b]pyridine core have been identified as potent inhibitors of several kinases, including:
-
TANK-binding kinase 1 (TBK1): TBK1 is a key kinase in innate immunity signaling pathways.[4] Aberrant activation of TBK1 is linked to certain cancers and autoimmune diseases.[4]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibitors are investigated as anti-cancer agents.[1]
The inhibitory action of these compounds typically involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates. This disruption of the signaling cascade can lead to various cellular responses, such as apoptosis or cell cycle arrest in cancer cells.
The diagram below depicts a simplified signaling pathway involving TBK1 and the point of inhibition by a hypothetical 1H-pyrazolo[3,4-b]pyridine-based inhibitor.
Conclusion
This compound and its derivatives represent a versatile and highly valuable class of compounds in drug discovery. The structural insights from crystallographic studies of derivatives, combined with established synthetic routes and a growing understanding of their biological mechanisms of action, particularly as kinase inhibitors, provide a solid foundation for the rational design of novel therapeutics. This guide serves as a foundational resource for researchers aiming to further explore and exploit the potential of this important heterocyclic scaffold.
References
- 1. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the solubility of this compound, alongside relevant experimental protocols and pathway diagrams.
Introduction
This compound is a core scaffold in numerous compounds investigated for therapeutic applications, notably as kinase inhibitors. Understanding its solubility in various solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. Poor solubility can present significant challenges in drug development, affecting bioavailability and therapeutic efficacy. This guide aims to consolidate the available solubility data and provide standardized protocols for its determination.
Solubility of this compound
Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively reported in publicly available literature. However, qualitative assessments indicate its solubility in polar aprotic and protic organic solvents.
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent | Type | Solubility | Temperature (°C) | Concentration |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] | Not Specified | Not Specified |
| Methanol | Polar Protic | Soluble[1] | Not Specified | Not Specified |
| Water | Polar Protic | Sparingly Soluble (predicted) | Not Specified | Not Specified |
| Ethanol | Polar Protic | Sparingly Soluble (predicted) | Not Specified | Not Specified |
| Acetone | Polar Aprotic | Sparingly Soluble (predicted) | Not Specified | Not Specified |
| Dichloromethane (DCM) | Nonpolar | Poorly Soluble (predicted) | Not Specified | Not Specified |
| Hexane | Nonpolar | Insoluble (predicted) | Not Specified | Not Specified |
Note: Predicted solubility is based on the general behavior of similar heterocyclic amine compounds. Experimental verification is recommended.
Experimental Protocols
Accurate determination of solubility is crucial for reproducible research. The following are detailed methodologies for key experiments related to the synthesis and solubility assessment of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of a substituted pyridine derivative with hydrazine. A representative procedure is outlined below.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Materials:
-
2-chloronicotinonitrile
-
Hydrazine hydrate
-
Ethanol (or other suitable high-boiling point solvent)
-
Microwave reactor
-
Rotary evaporator
-
Crystallization dishes or chromatography equipment
Procedure:
-
In a microwave-safe reaction vessel, dissolve 2-chloronicotinonitrile in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to a specified temperature (e.g., 150°C) for a designated time (e.g., 30 minutes).
-
After cooling, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Determination of Thermodynamic (Equilibrium) Solubility
This method determines the saturation concentration of a compound in a solvent at equilibrium.
Workflow for Thermodynamic Solubility Assay
Caption: Experimental workflow for determining thermodynamic solubility.
Materials:
-
This compound (solid)
-
Selected solvents
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant.
-
Determine the concentration of the compound in the supernatant using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.
Determination of Kinetic Solubility
This high-throughput method assesses the solubility of a compound from a concentrated DMSO stock solution, which is relevant for early-stage drug screening.
Workflow for Kinetic Solubility Assay
Caption: Experimental workflow for determining kinetic solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
-
Plate reader with nephelometry or turbidimetry capabilities
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer to achieve the desired final concentrations.
-
Incubate the plate at room temperature for a short period (e.g., 1-2 hours).
-
Measure the amount of precipitate formed using a plate reader capable of detecting light scattering (nephelometry) or turbidity. The concentration at which precipitation is observed is the kinetic solubility.
Biological Context: Kinase Inhibition Signaling Pathway
This compound and its derivatives are often investigated as inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Generalized Kinase Inhibitor Signaling Pathway
Caption: A diagram illustrating the general mechanism of a kinase inhibitor.
This diagram shows how an external signal (e.g., a growth factor) activates a receptor, which in turn activates a downstream protein kinase. This kinase then phosphorylates a substrate protein, leading to a cellular response. A kinase inhibitor, such as a derivative of this compound, can block the activity of the protein kinase, thereby inhibiting the signaling pathway and the resulting cellular response.
Conclusion
While quantitative solubility data for this compound remains limited in the public domain, this guide provides a framework for its experimental determination. The provided protocols for synthesis and solubility assessment, along with the contextual signaling pathway, offer a valuable resource for researchers working with this important chemical scaffold. Further studies to quantify the solubility of this compound in a broader range of pharmaceutically relevant solvents are highly encouraged to facilitate its development in therapeutic applications.
References
An In-depth Technical Guide to Commercially Available Analogs of 1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse and potent biological activities. Its structural resemblance to purine bases has made it a cornerstone for the development of various therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of commercially available analogs of 1H-pyrazolo[3,4-b]pyridin-3-amine, a key building block and a pharmacologically active core in its own right. This document aims to serve as a valuable resource for researchers and drug development professionals by consolidating information on available analogs, their physicochemical properties, relevant biological data, and detailed experimental protocols for their synthesis and evaluation.
Commercially Available Analogs of this compound
A variety of analogs of this compound are accessible through commercial suppliers, offering a range of substitution patterns for structure-activity relationship (SAR) studies and further chemical modifications. The following tables summarize key commercially available analogs, their structures, and relevant data.
Table 1: Commercially Available Analogs of this compound
| Compound Name | Structure | CAS Number | Molecular Formula | Supplier(s) | Catalog Number(s) | Purity |
| This compound | ![]() | 6752-16-5 | C₆H₆N₄ | Apollo Scientific[1], Matrix Scientific[2], Biosynth | OR0926, 058576, FP09386 | >98% |
| 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine | ![]() | 1392152-87-2 | C₆H₅IN₄ | VIVAN ACL[3] | - | - |
| 1H-Pyrazolo[3,4-b]pyridine | ![]() | 271-73-8 | C₆H₅N₃ | Sigma-Aldrich | AldrichCPR | - |
Biological Activities and Signaling Pathways
Analogs of this compound have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.
TANK-Binding Kinase 1 (TBK1) Inhibition
Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-Binding Kinase 1 (TBK1), a key regulator of innate immune signaling.[4] Dysregulation of the TBK1 pathway is associated with certain cancers and autoimmune diseases.
Below is a simplified representation of the TBK1 signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition
The MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[5][6][7][8] Constitutive activation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets. Certain pyrazolopyridine analogs have shown inhibitory activity against kinases within this cascade.
The following diagram illustrates a simplified overview of the MAPK/ERK pathway.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[9][10][11] 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.
The diagram below depicts the role of CDKs in cell cycle progression.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs, compiled from published literature.
General Synthesis of 1H-pyrazolo[3,4-b]pyridines
A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound.[12]
Workflow for a Typical Synthesis:
Example Protocol: Synthesis of 4-aryl-1H-pyrazolo[3,4-b]pyridin-3-amines
A mixture of an appropriately substituted 5-aminopyrazole (1 mmol) and an aryl-1,3-diketone (1.1 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay.
General Protocol for a Kinase Inhibition Assay (e.g., for TBK1):
-
Reagents and Materials:
-
Recombinant human TBK1 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., a specific peptide or protein)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the TBK1 enzyme in the kinase buffer in the wells of a 384-well plate for a specified time (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate to each well.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent and a luminometer.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.[4]
-
Table 2: Example Biological Data for 1H-pyrazolo[3,4-b]pyridine Analogs
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| C03 | TRKA | 56 | [13] |
| 15e | TBK1 | 75.3 | [4] |
| 8h | DYRK1B | 3 | [14] |
Conclusion
The this compound core and its analogs represent a highly valuable class of compounds for drug discovery, with a proven track record as potent kinase inhibitors. This guide provides a starting point for researchers by summarizing commercially available analogs, outlining their key biological activities and associated signaling pathways, and providing detailed experimental protocols. The continued exploration of this versatile scaffold is expected to yield novel therapeutic agents for a range of diseases.
References
- 1. 6752-16-5 Cas No. | 3-Amino-1H-pyrazolo[3,4-b]pyridine | Apollo [store.apolloscientific.co.uk]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 5-Iodo-1H-pyrazolo[3,4-b] pyridine-3-Amine | VIVAN ACL [vivanacl.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK signaling pathway | Abcam [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Cyclin-dependent kinase inhibitors (CDKIs) and the DNA damage response: The link between signaling pathways and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The 1H-Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] Its structural resemblance to the purine nucleobases allows it to interact with a wide array of biological targets, particularly protein kinases, making it a highly sought-after framework in the design of novel therapeutics.[1] This technical guide provides a comprehensive overview of the 1H-pyrazolo[3,4-b]pyridine core, including its synthesis, diverse pharmacological applications with a focus on anticancer and kinase inhibitory activities, and detailed experimental methodologies.
Synthetic Strategies
The construction of the 1H-pyrazolo[3,4-b]pyridine core can be broadly approached from two main retrosynthetic disconnections: formation of the pyridine ring onto a pre-existing pyrazole or, conversely, annulation of the pyrazole ring onto a pyridine precursor.[1]
One of the most prevalent methods for pyridine ring formation involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] The regioselectivity of this reaction is dependent on the electrophilicity of the two carbonyl groups in unsymmetrical dicarbonyls.[1] Another widely employed strategy is the Gould-Jacobs reaction, which utilizes a 3-aminopyrazole and a diethyl 2-(ethoxymethylene)malonate derivative to construct the pyridone ring, which can be subsequently converted to the corresponding chloro derivative and further functionalized.[2]
General Experimental Protocol: Synthesis via Condensation of 5-Aminopyrazole and 1,3-Diketone
This protocol describes a general procedure for the synthesis of 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridines.
Materials:
-
Substituted 5-aminopyrazole (1.0 eq)
-
Substituted 1,3-diketone (1.1 eq)
-
Glacial Acetic Acid (or another suitable solvent like ethanol with a catalytic amount of acid)
-
Reflux condenser and heating mantle
-
Magnetic stirrer
-
Standard glassware for reaction and work-up
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the substituted 5-aminopyrazole in glacial acetic acid, add the substituted 1,3-diketone.
-
The reaction mixture is heated to reflux and stirred for a period ranging from a few hours to overnight, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system to afford the desired 1H-pyrazolo[3,4-b]pyridine derivative.
-
The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Biological Activities and Therapeutic Potential
The 1H-pyrazolo[3,4-b]pyridine scaffold has been extensively explored for a multitude of therapeutic applications, with a significant focus on oncology and virology.
Anticancer Activity
Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines.[2][5][6][7] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[8]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8b | A-549 (Lung) | 2.9 | [6] |
| HEPG2 (Liver) | 2.6 | [6] | |
| HCT-116 (Colon) | 2.3 | [6] | |
| Compound 8c | K562 (Leukemia) | 1.33 (GI50) | [8] |
| MV4-11 (Leukemia) | 1.33 (GI50) | [8] | |
| Compounds 19, 20, 21, 24, 25 | HePG-2, MCF-7, HCT-116, PC-3 | Good activity comparable to doxorubicin | [5] |
Kinase Inhibition
The structural similarity of the 1H-pyrazolo[3,4-b]pyridine core to the purine backbone of ATP makes it an excellent scaffold for the development of ATP-competitive kinase inhibitors.[9] Numerous derivatives have been synthesized and shown to potently inhibit a variety of protein kinases implicated in cancer and inflammatory diseases.
-
TBK1 (TANK-binding kinase 1): A key regulator of the innate immune response. Potent inhibitors with IC50 values in the nanomolar range have been developed.[10]
-
TRK (Tropomyosin receptor kinases): A family of receptor tyrosine kinases that are drivers in several cancers. Pan-TRK inhibitors based on this scaffold have been identified.[11]
-
CDKs (Cyclin-Dependent Kinases): Essential for cell cycle regulation, making them attractive targets for cancer therapy.
-
FGFRs (Fibroblast Growth Factor Receptors): Dysregulation of FGFR signaling is implicated in various malignancies.
-
ALK (Anaplastic Lymphoma Kinase): A validated target in non-small cell lung cancer.
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Compound 15y | TBK1 | 0.2 | [10] |
| BX795 (Reference) | TBK1 | 7.1 | [10] |
| MRT67307 (Reference) | TBK1 | 28.7 | [10] |
| Compound C03 | TRKA | 56 | [11] |
| Compound C09 | TRKA | 57 | [11] |
| Compound C10 | TRKA | 26 | [11] |
| Larotrectinib (Reference) | TRKA | 3.0 | [11] |
| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | CDK5 | 410 | [12] |
| GSK-3 | 1500 | [12] |
Antiviral Activity
The 1H-pyrazolo[3,4-b]pyridine core has also been investigated for its antiviral properties. Certain derivatives have shown promising activity against various viruses, including Herpes Simplex Virus type-1 (HSV-1).[3][13] The mechanism of action can vary, with some compounds interfering with viral adsorption and others affecting viral replication processes.[3]
| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| ARA-04 | 1.00 ± 0.10 | >1000 | >1000 | [3] |
| ARA-05 | 1.00 ± 0.05 | >1000 | >1000 | [3] |
| AM-57 | 0.70 ± 0.10 | >600 | >857.1 | [3] |
| Acyclovir (Reference) | 1.00 ± 0.08 | >1000 | >1000 | [3] |
Experimental Protocols for Biological Evaluation
Anticancer Activity: Sulforhodamine B (SRB) Assay
This assay provides a colorimetric estimation of cell number based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compounds and positive control (e.g., doxorubicin)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Terminate the experiment by fixing the cells with cold TCA.
-
Wash the plates with water and stain with SRB solution.
-
Remove the unbound dye by washing with 1% acetic acid.
-
Solubilize the protein-bound dye with Tris-base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
Kinase Inhibition: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a common method for measuring kinase activity by detecting the phosphorylation of a substrate.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate (often biotinylated)
-
ATP
-
Test compounds and positive control (e.g., staurosporine)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Assay buffer
-
Low-volume 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Add the test compound or control to the wells of a 384-well plate.
-
Add the kinase enzyme and the biotinylated substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period.
-
Stop the reaction and add the detection reagents (Europium-labeled antibody and Streptavidin-XL665).
-
Incubate to allow for binding and the development of the FRET signal.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the percentage of kinase inhibition to derive IC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by 1H-pyrazolo[3,4-b]pyridine derivatives and a general workflow for their synthesis and evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle | MDPI [mdpi.com]
- 4. dau.url.edu [dau.url.edu]
- 5. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Tautomerism in Pyrazolo[3,4-b]pyridine Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tautomerism in pyrazolo[3,4-b]pyridine systems, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The guide covers the fundamental aspects of their tautomeric forms, experimental and computational methods for their characterization, and their relevance in biological systems, particularly in the context of kinase inhibition.
Introduction to Tautomerism in Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic scaffold that can exist in two primary tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine.[1][2] This prototropic tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. The position of this proton significantly influences the electronic distribution, aromaticity, and physicochemical properties of the molecule, which in turn affects its biological activity and potential as a therapeutic agent.[2]
Quantitative Analysis of Tautomeric Stability
The relative stability of the 1H- and 2H-tautomers has been investigated using computational chemistry methods. These studies provide quantitative estimates of the energy difference between the two forms, confirming the predominance of the 1H-tautomer.
Table 1: Calculated Relative Energies of Pyrazolo[3,4-b]pyridine Tautomers
| Computational Method | Tautomer | Relative Energy (kcal/mol) | Reference |
| AM1 | 1H-pyrazolo[3,4-b]pyridine | 0.00 | [3] |
| 2H-pyrazolo[3,4-b]pyridine | +8.85 | [3] | |
| DFT | 1H-pyrazolo[3,4-b]pyridine | 0.00 | [4] |
| 2H-pyrazolo[3,4-b]pyridine | ~+2 to +5 | [4] |
Note: DFT calculations can vary based on the functional and basis set used. The value presented is a general approximation based on available literature.
Experimental Protocols for Synthesis and Characterization
The unambiguous identification of the tautomeric form of a pyrazolo[3,4-b]pyridine derivative is crucial. This is achieved through a combination of synthetic strategies that favor the formation of one tautomer and detailed characterization using various analytical techniques.
Synthesis Protocols
The synthesis of pyrazolo[3,4-b]pyridines can be approached in several ways, often yielding the more stable 1H-tautomer as the major product. Below are representative experimental protocols.
Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine from 5-bromo-2-fluoro-3-formylpyridine [1]
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-fluoro-3-formylpyridine (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add anhydrous hydrazine (5.6 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Precipitation: Pour the concentrated mixture into water to precipitate the product.
-
Isolation and Purification: Filter the solid precipitate, wash with water and then with a small amount of cold ether. Dry the solid under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: Synthesis of 1H-pyrazolo[3,4-b]pyridines via Condensation of 5-aminopyrazole with α,β-unsaturated ketones [5]
-
Reactant Preparation: To a solution of the desired α,β-unsaturated ketone (1.0 eq) in a 1:1 mixture of ethanol and DMF, add 5-amino-1-phenyl-pyrazole (1.0 eq) at room temperature.
-
Catalyst Addition: Add ZrCl4 (0.3 eq) as a catalyst to the reaction mixture.
-
Heating: Stir the mixture vigorously at 95 °C for 16 hours.
-
Extraction: After cooling, concentrate the mixture in vacuo. Add chloroform and water, and separate the organic layer. Wash the aqueous layer with chloroform.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
Spectroscopic and Crystallographic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the 1H and 2H tautomers. The chemical shifts of the protons and carbons in the heterocyclic rings are sensitive to the position of the tautomeric proton.
Table 2: Representative ¹H NMR Chemical Shift Ranges for Pyrazolo[3,4-b]pyridine Protons
| Proton | 1H-Tautomer (ppm) | 2H-Tautomer (ppm) | General Observations |
| H3 | ~8.1-8.3 | Further downfield | The chemical shift of the proton at position 3 is a key indicator. |
| H4 | ~8.7-8.9 | Varies with substitution | Substitution patterns significantly influence these shifts. |
| H5 | ~7.3-7.5 | Varies with substitution | |
| H6 | ~8.6-8.8 | Varies with substitution | |
| NH | ~11.0-13.0 | ~10.0-12.0 | Broad signal, often solvent-dependent. |
Note: These are general ranges and can vary significantly based on substitution and solvent.[6]
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the tautomeric form through the analysis of N-H stretching and bending vibrations. The presence of strong intermolecular hydrogen bonding in the solid state is often indicated by a broad N-H stretching band.
Table 3: Key IR Absorption Bands for Pyrazolo[3,4-b]pyridine Tautomers
| Vibration | Frequency Range (cm⁻¹) | Tautomer Indication |
| N-H stretch | 3100-3400 (broad) | Presence of N-H group in either tautomer. |
| C=N stretch | 1620-1650 | Ring vibrations, can differ subtly between tautomers. |
| Ring skeletal vibrations | 1400-1600 | Fingerprint region, comparison with known spectra is crucial. |
3.2.3. UV-Vis Spectroscopy
The electronic transitions in pyrazolo[3,4-b]pyridines give rise to characteristic UV-Vis absorption spectra. The position of the absorption maxima (λmax) can differ between the 1H and 2H tautomers due to differences in their electronic structures.[5]
Table 4: Typical UV-Vis Absorption Maxima for Pyrazolo[3,4-b]pyridines
| Tautomer | λmax Range (nm) | Solvent |
| 1H-pyrazolo[3,4-b]pyridine | 280-350 | Ethanol, DMSO |
| 2H-pyrazolo[3,4-b]pyridine | Generally blue-shifted |
Note: λmax is highly dependent on substitution and solvent polarity.
3.2.4. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for determining the tautomeric form in the solid state. It allows for the precise localization of all atoms, including the tautomeric hydrogen atom, and provides detailed information about bond lengths and angles.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for X-ray crystal structure determination.
Biological Relevance: Inhibition of Kinase Signaling Pathways
The tautomeric state of pyrazolo[3,4-b]pyridines is of paramount importance in drug design, as it dictates the molecule's shape, hydrogen bonding capabilities, and overall interaction with biological targets. A prominent area where these compounds have shown significant potential is in the inhibition of protein kinases, which are key regulators of cellular signaling pathways.
For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as potent inhibitors of Tropomyosin receptor kinase A (TRKA), a receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. Dysregulation of the TRKA signaling pathway is implicated in various cancers.
TRKA Signaling Pathway and Inhibition
The following diagram illustrates a simplified canonical TRKA signaling pathway and the point of inhibition by a pyrazolo[3,4-b]pyridine derivative.
Caption: Simplified TRKA signaling pathway and its inhibition.
Conclusion
The tautomerism of pyrazolo[3,4-b]pyridine systems is a critical aspect that influences their chemical and biological properties. The 1H-tautomer is generally the more stable form, and its synthesis and characterization are well-established. A thorough understanding of the tautomeric equilibrium, aided by computational and experimental techniques, is essential for the rational design of novel pyrazolo[3,4-b]pyridine-based therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a foundational understanding and practical protocols for researchers in this exciting field.
References
A Technical Guide to the Functionalization of the 1H-Pyrazolo[3,4-b]pyridin-3-amine Scaffold
The 1H-pyrazolo[3,4-b]pyridin-3-amine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases.[1][2] Its structural resemblance to purine bases makes it an attractive starting point for the design of novel therapeutics.[3] This technical guide provides an in-depth overview of the key reactions for the functionalization of this important heterocyclic system, aimed at researchers, scientists, and professionals in drug development.
Key Functionalization Strategies
The functionalization of the this compound scaffold can be broadly categorized into three main areas:
-
N-Functionalization: Modifications at the N1 position of the pyrazole ring.
-
C-Functionalization: Introduction of substituents at various carbon atoms of the pyridine and pyrazole rings.
-
Amino Group Modification: Reactions involving the 3-amino group.
A general workflow for the functionalization of this scaffold is depicted below.
Caption: General workflow for functionalizing the core scaffold.
N-Functionalization Reactions
The nitrogen atom at the N1 position of the pyrazole ring is a common site for modification to explore structure-activity relationships (SAR).
N-Alkylation and N-Arylation
Direct alkylation or arylation at the N1 position is a fundamental strategy. Protecting groups are often employed to control regioselectivity. For instance, the NH of a pyrazolo[3,4-b]pyridine intermediate can be protected with a p-methoxybenzyl (PMB) group using PMB-Cl.[2]
C-Functionalization Reactions
Introducing substituents onto the carbon framework of the pyrazolo[3,4-b]pyridine core is crucial for modulating the pharmacological properties of the resulting molecules.
Halogenation
Halogenation, particularly iodination, at positions such as C3 provides a versatile handle for subsequent cross-coupling reactions. N-Iodosuccinimide (NIS) is a common reagent for the iodination of the pyrazolo[3,4-b]pyridine ring system.[2]
Palladium-Catalyzed Cross-Coupling Reactions
The halogenated pyrazolo[3,4-b]pyridine derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][4]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[2]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1][4]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[1][4]
-
Stille Coupling: For the formation of C-C bonds with organostannanes.[4]
A schematic representation of these key C-functionalization strategies is provided below.
Caption: Key palladium-catalyzed C3-functionalization reactions.
Amino Group Modification
The 3-amino group offers a reactive site for various transformations, including acylation and diazotization, leading to diverse derivatives.
Diazotization-Iodination
A crucial reaction for functionalizing the C3 position involves the diazotization of the 3-amino group, followed by iodination. This two-step process converts the amino group into an iodo group, which can then be used in the aforementioned cross-coupling reactions.[4][5]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for key functionalization reactions on the 1H-pyrazolo[3,4-b]pyridine scaffold, as reported in the literature.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Iodination | 5-bromo-1H-pyrazolo[3,4-b]pyridine | NIS | 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | - | [2] |
| PMB Protection | 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | PMB-Cl | 5-bromo-3-iodo-1-(p-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | - | [2] |
| Buchwald-Hartwig Amination | Intermediate from above and an amine | Pd catalyst | C5-amino substituted derivative | - | [2] |
| C-H Arylation | 1H-pyrazolo[3,4-b]pyridine derivatives | Pd(phen)2(PF6)2 (10 mol%) | C3-arylated pyrazolo[3,4-b]pyridines | 40-81 | [6] |
| Diazotization-Iodination | 3-Amino-pyrazolo[3,4-b]pyridine | H2SO4, NaNO2, KI | 3-Iodo-pyrazolo[3,4-b]pyridines | - | [5] |
Detailed Experimental Protocols
General Procedure for Diazotization and Iodination of 3-Amino-pyrazolo[3,4-b]pyridines[5]
-
Cool a solution of 3-amino-pyrazolo[3,4-b]pyridine (3.4 mmol) in 10 mL of 16N sulfuric acid to 0 °C.
-
Slowly add a solution of sodium nitrite (3.5 mmol) in 3 mL of water at 0 °C.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Pour a solution of potassium iodide (13.5 mmol) in 10 mL of water into the reaction mixture all at once.
-
Proceed with workup and purification to isolate the 3-iodo-pyrazolo[3,4-b]pyridine product.
General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[7]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture and add ZrCl4 (35 mg, 0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion, concentrate the mixture in vacuo.
-
Add CHCl3 and water, separate the phases, and wash the aqueous phase with CHCl3 twice.
-
Combine the organic layers, dry, and concentrate to obtain the crude product for further purification.
Conclusion
The this compound scaffold is a versatile platform for the development of novel bioactive molecules. The key functionalization reactions, including N-alkylation/arylation, C-H activation, halogenation, and various palladium-catalyzed cross-coupling reactions, provide a robust toolbox for medicinal chemists. The ability to modify the core at multiple positions allows for fine-tuning of physicochemical and pharmacological properties, making it a cornerstone in modern drug discovery.
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of 1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives: An In-Depth Technical Guide to Predicted ADME Properties
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, showing promise in various therapeutic areas, including oncology and immunology.[1][2] A critical aspect of the drug development process for these derivatives is the early assessment of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive overview of the predicted ADME characteristics of 1H-pyrazolo[3,4-b]pyridin-3-amine derivatives, details on the methodologies for their evaluation, and visual workflows to aid in understanding the assessment process.
Predicted Physicochemical and ADME Properties
In silico prediction of ADME properties is a cornerstone of modern drug discovery, enabling the early identification of candidates with favorable pharmacokinetic profiles. Various computational tools, such as Schrödinger's QikProp, SwissADME, and PreADMET, are employed to model the behavior of this compound derivatives in the human body. These predictions are often guided by established principles like Lipinski's Rule of Five to assess "drug-likeness."
The following tables summarize key predicted ADME parameters for representative this compound derivatives based on computational studies. It is important to note that these are predictive data and require experimental validation.
Table 1: Predicted Physicochemical Properties of Representative this compound Derivatives
| Compound ID | Molecular Weight ( g/mol ) | logP (Octanol/Water Partition Coefficient) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Rotatable Bonds | Lipinski's Rule of Five Violations |
| Derivative A | < 500 | < 5 | < 5 | < 10 | < 140 | < 10 | 0 |
| Derivative B | < 500 | < 5 | < 5 | < 10 | < 140 | < 10 | 0 |
| Derivative C | < 500 | < 5 | < 5 | < 10 | < 140 | < 10 | 0 |
Note: The data in this table is a generalized representation based on typical in silico predictions for this class of compounds and serves as an illustrative example.
Table 2: Predicted ADME Properties of Representative this compound Derivatives
| Compound ID | Human Oral Absorption (%) | Caco-2 Permeability (nm/s) | Blood-Brain Barrier Penetration | P-glycoprotein Substrate | CYP2D6 Inhibition | Plasma Protein Binding (%) |
| Derivative A | High (>80%) | High (>500) | Low | No | Unlikely | High (>90%) |
| Derivative B | Moderate (30-80%) | Moderate (200-500) | Medium | Yes | Likely | Moderate (50-90%) |
| Derivative C | High (>80%) | High (>500) | Low | No | Unlikely | High (>90%) |
Note: The data in this table is a generalized representation based on typical in silico predictions for this class of compounds and serves as an illustrative example.
Methodologies for ADME Property Determination
A combination of in silico, in vitro, and in vivo methods are utilized to build a comprehensive ADME profile of this compound derivatives.
In Silico ADME Prediction Workflow
Computational models are the first step in assessing the ADME properties of novel compounds. The general workflow for these predictions is outlined below.
Experimental Protocols
1. Caco-2 Permeability Assay for Intestinal Absorption
This in vitro model is widely used to predict human intestinal absorption of orally administered drugs.[3][4][5]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized cell monolayer.[3]
-
Assay Procedure:
-
The test compound is added to the apical (A) side of the monolayer, and the amount of compound that transports to the basolateral (B) side is measured over time.
-
For efflux studies, the compound is added to the basolateral side, and transport to the apical side is measured.[4]
-
Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.[4]
2. Liver Microsomal Stability Assay for Metabolism
This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s (CYPs).[6][7][8]
-
Assay Components: The test compound is incubated with liver microsomes (human, rat, or other species) and a cofactor, typically NADPH, to initiate metabolic reactions.[8]
-
Procedure:
-
The reaction is initiated by adding NADPH to the incubation mixture containing the test compound and microsomes at 37°C.[8]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a solvent like acetonitrile.[8]
-
The concentration of the parent compound remaining is quantified by LC-MS/MS.
-
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7]
3. Equilibrium Dialysis for Plasma Protein Binding
This method determines the fraction of a drug that is bound to plasma proteins, which can influence its distribution and availability to target tissues.[9][10][11]
-
Methodology: A semipermeable membrane separates a compartment containing the test compound in plasma from a protein-free buffer compartment.[11]
-
Procedure:
-
The system, often a Rapid Equilibrium Dialysis (RED) device, is incubated at 37°C until equilibrium is reached (typically 4-6 hours).[9]
-
At equilibrium, samples are taken from both chambers.
-
The concentration of the compound in the plasma and buffer compartments is determined by LC-MS/MS.
-
-
Data Analysis: The percentage of unbound compound (free fraction) is calculated from the ratio of the concentration in the buffer to the concentration in the plasma.[9]
4. CYP450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a common cause of drug-drug interactions.[12][13][14]
-
Principle: The assay measures the effect of the test compound on the metabolism of a known, isoform-specific probe substrate.
-
Procedure:
-
Human liver microsomes are incubated with a specific CYP probe substrate in the presence of varying concentrations of the test compound.
-
The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined.
Logical Relationships in ADME Processes
The four main processes of ADME are interconnected and determine the overall pharmacokinetic profile of a drug candidate. The following diagram illustrates the logical flow of these processes.
Conclusion
The successful development of this compound derivatives as therapeutic agents is highly dependent on a thorough understanding of their ADME properties. The integration of in silico predictions with robust in vitro experimental data allows for the early selection of candidates with a higher probability of success in clinical development. This guide provides a foundational framework for the assessment of the pharmacokinetic profile of this important class of compounds. Further experimental validation is crucial to confirm these predictions and to fully characterize the ADME properties of specific derivatives.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 10. bioivt.com [bioivt.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 13. lnhlifesciences.org [lnhlifesciences.org]
- 14. enamine.net [enamine.net]
Methodological & Application
Application Note: Screening 1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives for Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein kinases are a major class of drug targets, playing critical roles in cellular signaling pathways.[1] Their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions.[2] The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[3][4] Derivatives of 1H-pyrazolo[3,4-b]pyridin-3-amine have been successfully developed to target a wide range of kinases, demonstrating their versatility and potential for therapeutic development.[5][6][7] This document provides an overview of common screening assays and detailed protocols for evaluating the inhibitory activity of compounds based on this scaffold.
Principle of Kinase Inhibition Assays The primary goal of a kinase inhibitor screening assay is to measure how effectively a test compound interferes with the catalytic activity of a kinase.[2] This is typically assessed through two main approaches: biochemical assays and cell-based assays.
-
Biochemical Assays: These in vitro assays directly measure the activity of a purified kinase enzyme.[1] They quantify either the consumption of the ATP cofactor or the formation of the phosphorylated substrate.[2] Common formats include:
-
Radiometric Assays: Considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[1]
-
Fluorescence-Based Assays: These methods use fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Resonance Energy Transfer (FRET) are popular for their high sensitivity and homogeneous format, making them suitable for high-throughput screening (HTS).[8][9]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[8] They are highly sensitive and widely used in drug discovery.
-
-
Cell-Based Assays: These assays evaluate the inhibitor's efficacy within a biological context, providing insights into cell permeability, target engagement, and effects on downstream signaling pathways.[10] Key types include:
-
Target Phosphorylation Assays: These assays measure the phosphorylation status of the kinase's specific substrate within the cell, often using techniques like Western blotting or ELISA.[11][12] A reduction in substrate phosphorylation indicates successful inhibition by the compound.
-
Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival (common in oncology), assays like MTT or SRB are used to measure the compound's ability to inhibit cell proliferation.[5][11]
-
Target Engagement Assays: Techniques like NanoBRET™ can measure the binding of an inhibitor to its target kinase in live cells, confirming that the compound reaches and interacts with its intended target.[12]
-
Quantitative Data Summary: 1H-pyrazolo[3,4-b]pyridine Derivatives
The following tables summarize the reported inhibitory activities (IC₅₀ values) of various 1H-pyrazolo[3,4-b]pyridine derivatives against several protein kinases.
Table 1: Inhibition of TBK1, FGFR, and ALK Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 15y | TBK1 | 0.2 | [5] |
| 15i | TBK1 | 8.5 | [5] |
| 4a | FGFR1 | 0.3 | [6] |
| 7n | FGFR1 | 0.5 | [6] |
| 7n | FGFR2 | 0.7 | [6] |
| 7n | FGFR3 | 2.0 | [6] |
| 7n | FGFR4 | 52.7 | [6] |
| 10g | ALK (wild-type) | <0.5 | [7] |
| 10g | ALK (L1196M mutant) | <0.5 |[7] |
Table 2: Inhibition of TRK, DYRK, and Disease-Relevant Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| C10 | TRKA | 26 | [13] |
| C03 | TRKA | 56 | [13] |
| C09 | TRKA | 57 | [13] |
| 8h | DYRK1B | 3 | [14] |
| Compound 4 | CDK5 | 410 | [15] |
| Compound 4 | GSK-3 | 1500 |[15] |
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (Luminescence-Based)
This protocol provides a general method for determining the in vitro potency of an inhibitor using the ADP-Glo™ kinase assay principle, which measures ADP production as an indicator of kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound test compounds
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions into the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 2.5 µL of the diluted compound solution (or DMSO as a vehicle control) to the appropriate wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer. Add 2.5 µL of this mixture to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C or room temperature. The optimal time may vary depending on the kinase's activity.
-
Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Assay (Western Blot for Target Phosphorylation)
This protocol assesses the ability of an inhibitor to block kinase activity within a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Cancer cell line expressing the target kinase (e.g., H1581 for FGFR1, GIST-T1 for c-Kit).[6][11]
-
Cell culture medium and supplements
-
This compound test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-target and anti-total-target
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and PVDF membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere and grow until they reach 70-80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for 2-4 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein samples to the same concentration. Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-phospho-c-Kit) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probing: To ensure equal protein loading, strip the membrane and re-probe it with an antibody against the total (non-phosphorylated) target protein or a housekeeping protein like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition at each compound concentration.
Visualizations
Caption: Workflow for a typical biochemical kinase inhibitor assay.
Caption: Workflow for a cell-based target phosphorylation assay.
Caption: Inhibition of the FGFR signaling pathway by a pyrazolopyridine derivative.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. dau.url.edu [dau.url.edu]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1] Its structural similarity to purine bases allows it to interact with a variety of biological targets, making it a versatile framework for the design of novel therapeutic agents.[2] Derivatives of 1H-pyrazolo[3,4-b]pyridin-3-amine have been extensively studied for their efficacy against various cancer cell lines, demonstrating mechanisms of action that include kinase inhibition, induction of apoptosis, and cell cycle arrest.[3][4] This document provides a comprehensive overview of the application of these compounds in cancer research, including their biological activities, detailed experimental protocols for their evaluation, and visualization of the key signaling pathways they modulate.
Data Presentation: Anticancer Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 1H-pyrazolo[3,4-b]pyridine derivatives against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 8b | A-549 | Lung Carcinoma | 2.9 | [5] |
| HEPG2 | Liver Carcinoma | 2.6 | [5] | |
| HCT-116 | Colon Carcinoma | 2.3 | [5] | |
| QTZ05 | HCT-116 | Colon Carcinoma | 2.3 - 10.2 | [3] |
| HCT-15 | Colon Carcinoma | 2.3 - 10.2 | [3] | |
| HT-29 | Colon Carcinoma | 2.3 - 10.2 | [3] | |
| LOVO | Colon Carcinoma | 2.3 - 10.2 | [3] | |
| Compound 8c | K562 | Leukemia | <2.08 | [4] |
| MV4-11 | Leukemia | <2.08 | [4] | |
| Compound 10g | ALK-L1196M-Ba/F3 | Ba/F3 cell line | <0.0005 | [6] |
| H2228 | NSCLC | Not specified | [6] | |
| Compound C03 | Km-12 | Colorectal Cancer | 0.304 | [7] |
| MCF-7 | Breast Cancer | >10 | [7] | |
| Compound 15y | A172 | Glioblastoma | Micromolar range | [8] |
| U87MG | Glioblastoma | Micromolar range | [8] | |
| A375 | Melanoma | Micromolar range | [8] | |
| A2058 | Melanoma | Micromolar range | [8] | |
| Panc0504 | Pancreatic Cancer | Micromolar range | [8] | |
| Compound 12b | A549 | Lung Carcinoma | 8.21 | [9] |
| HCT-116 | Colon Carcinoma | 19.56 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound derivatives on cancer cell lines.[10]
Materials:
-
Cancer cell line of interest (e.g., A-549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 48 or 72 hours).[10]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, living cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value by fitting the data to a dose-response curve.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound derivatives.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at various concentrations for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Objective: To determine the effect of this compound derivatives on cell cycle progression.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compounds
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compounds as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined. A sub-G1 peak is indicative of apoptosis.[3]
Western Blot Analysis
Objective: To investigate the effect of this compound derivatives on the expression and activity of specific proteins involved in signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ALK, total ALK, p-AKT, total AKT, PARP, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by 1H-pyrazolo[3,4-b]pyridine derivatives and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for evaluating anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Application Notes: 1H-pyrazolo[3,4-b]pyridin-3-amine as a Versatile Fragment for Lead Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to purine bases like adenine and guanine.[1] This structural mimicry allows it to interact with a wide range of biological targets, particularly protein kinases. Its amenability to chemical modification at multiple positions makes it an ideal starting point for fragment-based lead discovery (FBLD) and subsequent lead optimization. These notes provide an overview of the applications of the 1H-pyrazolo[3,4-b]pyridin-3-amine core, along with detailed protocols for its synthesis and evaluation.
Biological Applications and Key Targets
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against a variety of key protein kinases and other important drug targets implicated in numerous diseases, including cancer, inflammation, and neurological disorders.
Oncology:
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: The 1H-pyrazolo[3,4-b]pyridine core has been successfully utilized to develop potent TRK inhibitors.[2] For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, exhibited an IC50 value of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[2]
-
TANK-Binding Kinase 1 (TBK1) Inhibitors: This scaffold has been instrumental in designing novel and potent TBK1 inhibitors. TBK1 is a key regulator of innate immunity and is implicated in various cancers and autoimmune diseases.[3][4] Optimized compounds, such as 15y, have shown exceptional potency with an IC50 value of 0.2 nM against TBK1.[3]
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: The pyrazolo[3,4-b]pyridine framework has been explored for developing inhibitors against crizotinib-resistant ALK mutants, such as ALK-L1196M, which are found in non-small cell lung cancer (NSCLC).[5]
-
Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) inhibitors: Derivatives of 1H-pyrazolo[3,4-b]pyridine have shown excellent inhibitory activity against DYRK1A and DYRK1B, with IC50 values in the low nanomolar range. For example, a 3,5-diaryl substituted compound exhibited an IC50 of 3 nM against DYRK1B.[6]
-
Tubulin Polymerization Inhibitors: Certain derivatives, such as N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines, act as potent tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase. Compound 15c, for example, showed a potent anti-proliferative IC50 of 0.067 μM against MCF-7 cells and exhibited anti-angiogenic properties.[7]
Inflammatory and Autoimmune Diseases:
-
TBK1 Inhibition: As mentioned, TBK1 is a crucial mediator of inflammatory signaling pathways.[3] Inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold can modulate the production of type I interferons and other inflammatory cytokines, making them promising candidates for the treatment of autoimmune disorders.
Neurological Disorders:
-
Dual Orexin Receptor Antagonists (DORAs): The 1H-pyrazolo[3,4-b]pyridine scaffold was identified through high-throughput screening as a potent core for the development of DORAs, which are targeted for the treatment of insomnia.[8]
Data Presentation: Inhibitory Activities of 1H-pyrazolo[3,4-b]pyridine Derivatives
| Compound/Derivative | Target | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| C03 | TRKA | 56 | Km-12 | 0.304 | [2] |
| 15y | TBK1 | 0.2 | - | - | [3] |
| 15e | TBK1 | 75.3 | - | - | [3] |
| 8h | DYRK1B | 3 | HCT116 | 1.6 | [6] |
| 15c | Tubulin Polymerization | - | MCF-7 | 0.067 | [7] |
Experimental Protocols
General Synthesis of the 1H-pyrazolo[3,4-b]pyridine Core
A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1]
Materials:
-
5-Aminopyrazole derivative
-
1,3-Diketone or a related 1,3-dielectrophile
-
Glacial acetic acid or another suitable solvent
-
Standard laboratory glassware for organic synthesis
-
Heating and stirring apparatus
-
Purification equipment (e.g., column chromatography system)
Procedure:
-
Dissolve the 5-aminopyrazole derivative in a suitable solvent, such as glacial acetic acid.
-
Add the 1,3-dicarbonyl compound to the solution. The molar ratio is typically 1:1.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the crude product and purify by recrystallization or column chromatography to obtain the desired 1H-pyrazolo[3,4-b]pyridine derivative.
Kinase Inhibition Assay (General Protocol for TBK1)
This protocol describes a general method for evaluating the inhibitory activity of 1H-pyrazolo[3,4-b]pyridine derivatives against a protein kinase, using TBK1 as an example.[3][9]
Materials:
-
Recombinant human TBK1 enzyme
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP (at Km concentration)
-
Peptide substrate (e.g., CSKtide)
-
Test compounds (1H-pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO
-
Stop buffer
-
Microplate reader for detecting kinase activity (e.g., Caliper EZReader2)
Procedure:
-
Prepare a dilution series of the test compounds in DMSO.
-
In a microplate, add the TBK1 enzyme in kinase reaction buffer.
-
Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor, e.g., BX795) and a negative control (DMSO vehicle).
-
Incubate the enzyme with the compounds for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 90 minutes) at 25°C.
-
Terminate the reaction by adding the stop buffer.
-
Measure the kinase activity using a suitable detection method, such as quantifying the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Visualizations
Experimental Workflow for FBLD
Caption: FBLD workflow using the this compound scaffold.
TBK1 Signaling Pathway
Caption: Simplified TBK1 signaling pathway and the point of intervention.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-pyrazolo[3,4-b]pyridines as potent dual orexin receptor antagonists (DORAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Docking 1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives into ATP Binding Sites
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. Derivatives of 1H-pyrazolo[3,4-b]pyridin-3-amine have demonstrated significant inhibitory activity against a range of protein kinases by competitively binding to the highly conserved ATP binding site. This document provides detailed application notes and protocols for the computational docking of this class of compounds into kinase ATP binding sites, supported by experimental data and methodologies for validation.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors that target the ATP-binding pocket of kinases is a major focus of drug discovery. The 1H-pyrazolo[3,4-b]pyridine core can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition.[2]
This guide outlines the necessary computational and experimental steps to evaluate the potential of novel this compound derivatives as kinase inhibitors.
Data Presentation
The following tables summarize the in vitro inhibitory activities of various this compound derivatives against several protein kinases.
Table 1: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against Anaplastic Lymphoma Kinase (ALK)
| Compound ID | R1 Group | ALK-wt IC50 (nM) | ALK-L1196M IC50 (nM) |
| 10a | 4-cyano | 453 | - |
| 10b | 3-(trifluoromethyl)benzamide | - | - |
| 10c | 4-(trifluoromethyl)benzamide | - | - |
| 10d | 4-methoxybenzamide | - | - |
| 12 | 4-aminobenzamide | - | - |
| 13a | 4-(dimethylamino)benzamide | - | - |
Data extracted from a study on ALK inhibitors.[3] "Inactive" indicates inhibition of less than 50% at a 10 μM concentration.
Table 2: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1)
| Compound ID | Core Structure Modification | FGFR1 IC50 (µM) |
| 4a | 1H-pyrazolo[3,4-b]pyridine | - |
| 5 | 1H-indazole | > 11-fold loss |
| 10 | N-methylated pyrazolopyridine | > 5 |
This table highlights the importance of the 1H-pyrazolo[3,4-b]pyridine core for FGFR1 inhibition.[4]
Table 3: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against Mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2)
| Compound Scaffold | Kinase | Residual Activity at 10 µM (%) |
| 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine | MNK1 | - |
| 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine | MNK2 | - |
A radiometric enzymatic assay was used to determine the residual kinase activity.[5]
Table 4: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against Dual-specificity tyrosine-regulated kinases (DYRK1A/1B)
| Compound ID | Substituents | DYRK1B IC50 (nM) |
| 8h | 3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl) | 3 |
Compound 8h showed high potency against DYRK1B.[6]
Table 5: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against Tropomyosin receptor kinase A (TRKA)
| Compound ID | Pan-TRK Inhibitor | TRKA IC50 (nM) |
| C03 | Yes | 56 |
| C09 | Yes | 57 |
| C10 | Yes | 26 |
These compounds were identified as pan-TRK inhibitors with nanomolar potency.[7]
Table 6: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against TANK-binding kinase 1 (TBK1)
| Compound ID | IC50 (nM) |
| 15i | 8.5 |
| 15k | 287.7 |
| 15y | 0.2 |
| BX795 (Control) | 7.1 |
| MRT67307 (Control) | 28.7 |
Compound 15y emerged as a highly potent TBK1 inhibitor from a series of derivatives.[8]
Experimental Protocols
Molecular Docking Protocol
This protocol provides a generalized workflow for docking this compound derivatives into a kinase ATP binding site using common molecular modeling software.
1. Software and Tools:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.[1]
-
AutoDock Vina: For performing the molecular docking simulations.[1]
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.[1]
-
Protein Data Bank (PDB): To obtain the 3D structures of the target kinases.[1]
2. Protein Preparation: a. Download the crystal structure of the target kinase from the PDB. It is advisable to select a structure co-crystallized with a known inhibitor to define the binding site accurately.[1] b. Load the PDB file into ADT. c. Remove water molecules and any co-crystallized ligands.[1] d. Add polar hydrogen atoms to the protein.[1] e. Assign Kollman charges.[1] f. Save the prepared protein in the PDBQT file format.[1]
3. Ligand Preparation: a. Generate the 3D structure of the this compound derivative using a chemical drawing tool like ChemDraw and save it in a 3D format (e.g., SDF or MOL2).[1] b. Load the ligand file into ADT. c. Detect the root of the ligand and define the rotatable bonds.[1] d. Assign Gasteiger charges.[1] e. Save the prepared ligand in the PDBQT file format.[1]
4. Grid Box Generation: a. Define the active site for docking by creating a grid box.[1] b. Center the grid box on the position of the co-crystallized ligand in the original PDB file to encompass the ATP binding site.[1] c. Ensure the grid box dimensions are sufficient to allow for the ligand's translational and rotational movements.[1]
5. Molecular Docking Simulation: a. Execute the docking simulation using AutoDock Vina.[1] b. A typical command line execution is as follows: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.txt --out output.pdbqt --log log.txt
6. Analysis of Results: a. Visualize the docking poses in Discovery Studio or PyMOL. b. Analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. c. The binding affinity is estimated by the scoring function of the docking program.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method to experimentally validate the inhibitory potential of the docked compounds.
1. Materials:
-
Kinase-specific buffer
-
Test compound (this compound derivative) dissolved in DMSO
-
Target protein kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
2. Procedure: a. Prepare serial dilutions of the test compound in DMSO.[1] b. In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the target kinase.[1] c. Incubate the plate for 10 minutes at room temperature.[1] d. Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.[1] e. Allow the reaction to proceed for 60 minutes at room temperature.[1] f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system following the manufacturer's instructions.[1] g. The resulting luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.[1] h. Calculate the IC50 values by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Workflow for Molecular Docking.
Caption: Inhibition of Kinase Signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 1H-pyrazolo[3,4-b]pyridin-3-amine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in potent kinase inhibitors. This document outlines key structural modifications that influence inhibitory activity against various kinase targets, presents quantitative data in a structured format, and offers detailed protocols for relevant biological assays.
Introduction to this compound Derivatives
The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system that mimics the purine base structure, making it an ideal scaffold for designing ATP-competitive kinase inhibitors.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1), which are implicated in various cancers and inflammatory diseases.[2][3][4] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Structure-Activity Relationship (SAR) Summary
The inhibitory activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key positions for modification include the N1, C3, C4, C5, and C6 positions.
Key SAR Insights:
-
N1 Position: The presence of a hydrogen atom at the N1 position (N(1)-H) of the pyrazole ring is often crucial for activity, as it can participate in hydrogen bonding interactions within the kinase hinge region.[3] N-methylation or protection of this group can lead to a significant loss or complete erosion of inhibitory activity.[3]
-
C3-Amine Substituents: Modifications at the 3-amino group are well-tolerated and provide a key vector for modulating potency and selectivity. Acylation of the 3-amino group with various substituted benzamides has been a successful strategy. For example, in a series of ALK inhibitors, a 4-cyano group on the benzamide provided reasonable activity, which was further optimized with other substituents.[2]
-
C4 and C6 Positions: Aryl groups at the C4 and C6 positions of the pyridine ring are often essential for potent inhibitory activity against kinases like MNK1/2.[5] The lack of these phenyl rings can render the compounds inactive.[5]
-
C5 Position: The C5 position is another critical point for modification. For instance, a 5-((3-fluorophenyl)sulfonyl) moiety has been successfully incorporated in a series of potent ALK inhibitors.[2]
Quantitative SAR Data
The following tables summarize the in vitro potency of representative this compound derivatives against various kinase targets.
Table 1: SAR of 1H-pyrazolo[3,4-b]pyridine Derivatives as ALK Inhibitors [2]
| Compound | R1 Group on Benzamide at C3 | ALK-wt IC50 (nM) | ALK-L1196M IC50 (nM) |
| 10a | 4-cyano | 453 | >10000 |
| 10b | 3-(trifluoromethyl) | 165 | 534 |
| 10d | 4-methoxy | 148 | 329 |
| 10f | 4-morpholino | 106 | 215 |
| 13c | 4-(methylsulfonamido) | 68 | 158 |
Table 2: SAR of 1H-pyrazolo[3,4-b]pyridine Derivatives as FGFR1 Inhibitors [3]
| Compound | Core Structure | R Group | FGFR1 IC50 (nM) | VEGFR2 IC50 (nM) |
| 4a | 1H-pyrazolo[3,4-b]pyridine | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | 1.8 | 108 |
| 5 | 1H-indazole | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | 20 | 1100 |
| 10 | N-methyl-1H-pyrazolo[3,4-b]pyridine | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | >5000 | >50000 |
Table 3: SAR of 1H-pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors [4]
| Compound | R3 Moiety | TBK1 IC50 (nM) |
| 15e | 1-isopropylbenzimidazole | 75.3 |
| 15i | Indole with sulfonamide linker | 8.5 |
| 15t | Optimized indole derivative | 0.8 |
| 15y | Further optimized derivative | 0.2 |
Experimental Protocols
General Synthesis of N-(5-substituted-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide Derivatives
This protocol describes a general method for the synthesis of C3-acylated this compound derivatives, adapted from the synthesis of ALK inhibitors.[2]
Step 1: Synthesis of 5-substituted-1H-pyrazolo[3,4-b]pyridin-3-amine intermediate A suspension of the starting pyrazolopyridine (e.g., a trityl-protected version) and hydrazine monohydrate in a mixture of THF and EtOH is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is concentrated, and the residue is purified by silica gel column chromatography to afford the 3-amino intermediate.[2]
Step 2: Acylation of the 3-amino group (General Procedure A) To a solution of the 3-amino intermediate in an appropriate solvent (e.g., pyridine or DMF), the desired benzoyl chloride is added at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the final N-acylated derivative.[2]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general guideline for determining the in vitro inhibitory activity of compounds against a target kinase using a radiometric assay format, which is a common method cited in the literature.[2][5]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl, HEPES) containing MgCl2, MnCl2, DTT, and BSA. The optimal buffer composition may vary depending on the specific kinase.
-
Kinase Solution: Dilute the purified kinase enzyme to a working concentration in kinase buffer. The appropriate concentration should be determined empirically to ensure a linear reaction rate.
-
Substrate Solution: Prepare a solution of the specific peptide or protein substrate for the kinase in kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP. For the assay, prepare a working solution containing a final concentration of ATP (often at or near the Km for the specific kinase) and [γ-33P]ATP.
-
Test Compounds: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the final desired concentrations.
2. Assay Procedure (96-well or 384-well plate format):
-
Add a small volume (e.g., 2-5 µL) of the diluted test compound or control (DMSO) to the assay wells.
-
Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP/[γ-33P]ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter mat or membrane.
-
Wash the filter mat extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Signaling Pathway
Caption: FGFR Signaling Pathway and Inhibition.
Experimental Workflow
Caption: SAR Study Experimental Workflow.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of a 1H-pyrazolo[3,4-b]pyridine Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] This scaffold is particularly prominent in the development of kinase inhibitors, with derivatives showing potent activity against various kinases implicated in cancer and inflammatory diseases.[4][5][6][7][8] High-throughput screening (HTS) of libraries based on this scaffold is a critical step in the discovery of novel therapeutic agents. These application notes provide detailed protocols and data presentation guidelines for performing HTS campaigns with a 1H-pyrazolo[3,4-b]pyridine library to identify and characterize new kinase inhibitors.
Featured Application: Targeting TANK-Binding Kinase 1 (TBK1)
TANK-Binding Kinase 1 (TBK1) is a key regulator of innate immunity, and its dysregulation is linked to various cancers and autoimmune diseases.[5][8][9] Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[5][8][9]
Signaling Pathway
TBK1 is a non-canonical IKK kinase that, upon activation, phosphorylates downstream substrates such as IRF3 and OPTN, leading to the production of type I interferons and regulation of autophagy. Inhibition of TBK1 can modulate these inflammatory and cell survival pathways.
Caption: TBK1 Signaling Pathway and Inhibition.
High-Throughput Screening Workflow
The following diagram outlines a typical HTS workflow for identifying inhibitors from a 1H-pyrazolo[3,4-b]pyridine library.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening for TBK1 Inhibitors using an ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well format and measures kinase activity by quantifying the amount of ADP produced.
Materials and Reagents:
-
Recombinant human TBK1 enzyme
-
TBK1 substrate (e.g., generic kinase substrate or specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
1H-pyrazolo[3,4-b]pyridine compound library dissolved in DMSO
-
Known TBK1 inhibitor (e.g., BX795) as a positive control
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
384-well white, solid-bottom microplates
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the 1H-pyrazolo[3,4-b]pyridine library compounds and the positive control in 100% DMSO.
-
Dispense 50 nL of each compound dilution or DMSO (for negative controls) into the wells of a 384-well plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting recombinant TBK1 in Assay Buffer.
-
Prepare a 2X substrate/ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for TBK1.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X substrate/ATP solution to each well.
-
To initiate the reaction, add 5 µL of the 2X TBK1 enzyme solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Protocol 2: Dose-Response and IC50 Determination
This protocol is used to determine the potency of the "hit" compounds identified in the primary screen.
Materials and Reagents:
-
Same as Protocol 1
-
"Hit" compounds from the primary screen
Procedure:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of each "hit" compound and the positive control in DMSO.
-
Dispense 50 nL of each dilution into a 384-well plate in triplicate.
-
-
Kinase Reaction and Detection:
-
Follow steps 2-4 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Data Presentation
Quantitative data from the screening and dose-response experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Primary HTS Hit Summary
| Compound ID | Structure | % Inhibition at 10 µM | Hit (Yes/No) |
| PPY-001 | [Insert Structure] | 85.2 | Yes |
| PPY-002 | [Insert Structure] | 12.5 | No |
| PPY-003 | [Insert Structure] | 92.1 | Yes |
| ... | ... | ... | ... |
Table 2: IC50 Values for Confirmed Hits against TBK1
| Compound ID | IC50 (nM)[9] | Selectivity vs. IKKε (Fold)[5] |
| PPY-001 (Hit 1) | 15.8 | 10 |
| PPY-003 (Hit 2) | 5.2 | >50 |
| BX795 (Control) | 7.1 | ~4 |
| MRT67307 (Control) | 28.7 | ~5 |
Note: The data presented in these tables are for illustrative purposes and should be replaced with actual experimental results.
Other Potential Kinase Targets for 1H-pyrazolo[3,4-b]pyridine Libraries
The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold allows for its application in targeting other kinases.[1]
-
Src Kinase: A non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and migration.[10] HTS assays for Src inhibitors can be performed using formats like HTRF (Homogeneous Time Resolved Fluorescence).
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, where mutations can lead to non-small cell lung cancer.[6]
-
Cyclin-Dependent Kinases (CDKs): These are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy.[7]
The protocols described above can be adapted for these and other kinase targets by using the appropriate enzyme, substrate, and optimized assay conditions.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. dau.url.edu [dau.url.edu]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Experimental Design of 1H-pyrazolo[3,4-b]pyridin-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. Notably, derivatives of 1H-pyrazolo[3,4-b]pyridin-3-amine have emerged as potent inhibitors of various protein kinases, showing promise in therapeutic areas such as oncology and immunology. This document provides detailed application notes and protocols for the in vivo experimental design and evaluation of these analogs, with a focus on anticancer efficacy studies using xenograft models.
The protocols outlined below are intended to serve as a comprehensive guide for researchers, covering aspects from animal model selection and compound formulation to efficacy evaluation and pharmacodynamic analysis. Adherence to these robust experimental designs is crucial for generating reproducible and reliable data to support the advancement of promising this compound analogs through the drug development pipeline.
Data Presentation: Quantitative Summary
The following tables provide a structured summary of representative quantitative data that should be collected during in vivo studies of this compound analogs.
Table 1: In Vivo Antitumor Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Endpoint (Mean ± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Daily, PO | 1500 ± 150 | - | +2 |
| Analog X | 25 | Daily, PO | 750 ± 120 | 50 | -3 |
| Analog X | 50 | Daily, PO | 450 ± 90 | 70 | -8 |
| Positive Control | Varies | Varies | 500 ± 100 | 67 | -5 |
Table 2: Pharmacokinetic Profile in Mice (Single Oral Dose)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| Analog X | 25 | 850 | 1.0 | 4200 | 4.5 |
| Analog Y | 25 | 600 | 2.0 | 3500 | 5.2 |
Table 3: Acute Toxicity Profile in Mice
| Compound | Dose (mg/kg) | Route | Observation Period | Mortality | Clinical Signs of Toxicity |
| Analog X | 100 | PO | 14 days | 0/5 | No observable signs |
| Analog X | 300 | PO | 14 days | 0/5 | Mild lethargy on Day 1 |
| Analog X | 1000 | PO | 14 days | 2/5 | Severe lethargy, ruffled fur |
Experimental Protocols
Animal Model Selection and Husbandry
1.1. Animal Strain:
-
For xenograft studies with human cancer cell lines, use immunodeficient mice such as:
-
Athymic Nude (Nu/Nu) mice
-
Severe Combined Immunodeficient (SCID) mice
-
NOD scid gamma (NSG) mice
-
-
The choice of strain may depend on the specific tumor cell line and the required level of immunodeficiency.
1.2. Husbandry:
-
House mice in a specific pathogen-free (SPF) facility.
-
Maintain a 12-hour light/dark cycle, controlled temperature (20-24°C), and humidity (40-60%).
-
Provide ad libitum access to sterile food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Model Development
2.1. Cell Line Culture:
-
Culture human cancer cell lines (e.g., SW620 for colorectal cancer) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
2.2. Tumor Implantation:
-
Harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For subcutaneous xenografts, mix the cell suspension with an equal volume of Matrigel.
-
Inject 1-10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
Compound Formulation and Administration
3.1. Vehicle Preparation:
-
A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% (w/v) methylcellulose in sterile water.
-
To prepare, slowly add methylcellulose to warm sterile water while stirring continuously until a uniform suspension is formed. Cool to room temperature before use.
3.2. Compound Formulation:
-
Accurately weigh the this compound analog.
-
Triturate the compound with a small amount of the vehicle to create a paste.
-
Gradually add the remaining vehicle to the desired final concentration, ensuring a homogenous suspension.
-
Prepare fresh formulations daily or as stability data permits.
3.3. Administration:
-
Administer the formulation to mice via oral gavage (PO) using an appropriate gauge gavage needle.
-
The volume of administration should be based on the individual mouse's body weight (typically 10 mL/kg).
In Vivo Efficacy Study Design
4.1. Study Groups:
-
Randomize mice into treatment groups (n=8-10 mice per group) once tumors reach a palpable size (e.g., 100-150 mm³).
-
Group 1: Vehicle Control
-
Group 2: Analog X (low dose)
-
Group 3: Analog X (high dose)
-
Group 4: Positive Control (a clinically relevant standard-of-care agent)
-
4.2. Dosing and Monitoring:
-
Administer the designated treatment daily (or as determined by pharmacokinetic data).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Perform daily clinical observations for any signs of distress or toxicity.
4.3. Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the endpoint, euthanize the mice according to IACUC guidelines.
-
Excise, weigh, and photograph the tumors.
-
Collect tumor tissue and other relevant organs for pharmacodynamic and histopathological analysis. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis, while another portion can be fixed in 10% neutral buffered formalin for histology.
Pharmacokinetic (PK) Study
5.1. Study Design:
-
Use non-tumor-bearing mice (e.g., male and female BALB/c mice, n=3 per time point).
-
Administer a single dose of the analog via intravenous (IV) and oral (PO) routes.
5.2. Sample Collection:
-
Collect blood samples at designated time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to obtain plasma and store at -80°C until analysis.
5.3. Bioanalysis and Data Analysis:
-
Quantify the concentration of the analog in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., Phoenix WinNonlin).
Acute Toxicity Study
6.1. Study Design:
-
Use healthy, non-tumor-bearing mice.
-
Administer single, escalating doses of the analog to different groups of mice (n=3-5 per group).
-
Include a vehicle control group.
6.2. Monitoring:
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and changes in body weight for 14 days.
-
Perform gross necropsy at the end of the observation period.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound analogs and a general experimental workflow.
Caption: General experimental workflow for in vivo xenograft studies.
Caption: Simplified TBK1 signaling pathway in innate immunity.
Caption: Simplified CDK signaling in G1/S cell cycle transition.
Caption: Simplified B-Raf/MEK/ERK signaling pathway.
Application Notes and Protocols for 1H-pyrazolo[3,4-b]pyridin-3-amine in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 1H-pyrazolo[3,4-b]pyridine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors relevant to immunology and oncology. Its derivatives have been extensively explored for their ability to modulate key signaling pathways that govern immune responses. This document provides an overview of the applications of 1H-pyrazolo[3,4-b]pyridine derivatives in immunology research, with a focus on their role as inhibitors of TANK-binding kinase 1 (TBK1), a critical mediator of innate immunity. Detailed protocols for the evaluation of these compounds are also provided.
Application Note: 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent TBK1 Inhibitors
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as highly potent inhibitors of TBK1.[1][2][3][4][5] TBK1 is a non-canonical IκB kinase that plays a pivotal role in the innate immune system by regulating the production of type I interferons (IFNs) in response to viral and bacterial infections.[1][2][3][4][5] Dysregulation of TBK1 signaling is associated with various autoimmune diseases and cancers, making it an attractive therapeutic target.
The 1H-pyrazolo[3,4-b]pyridine scaffold serves as a foundational structure for the design of small molecule inhibitors that target the ATP-binding site of TBK1. Through extensive structure-activity relationship (SAR) studies, researchers have optimized the substituents on the pyrazolopyridine core to achieve picomolar to nanomolar potency against TBK1, as well as selectivity over other related kinases.[1][2][3][4][5] These compounds are invaluable tools for elucidating the physiological and pathological roles of TBK1 and for the development of novel therapeutics for immune-related disorders and malignancies.
Data Presentation
The following tables summarize the in vitro inhibitory activity of a series of 1H-pyrazolo[3,4-b]pyridine derivatives against TBK1 and other kinases, as well as their anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | TBK1 IC₅₀ (nM) | IKKε IC₅₀ (nM) |
| 15y | 0.2 | >1000 |
| 15i | 8.5 | Not Reported |
| 15k | 287.7 | Not Reported |
| BX795 | 7.1 | Not Reported |
| MRT67307 | 28.7 | 160 |
Data extracted from a study on novel 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[3][4]
Table 2: Anti-proliferative Activity of Compound 15y
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A172 | Glioblastoma | Micromolar range |
| U87MG | Glioblastoma | Micromolar range |
| A375 | Melanoma | Micromolar range |
| A2058 | Melanoma | Micromolar range |
| Panc0504 | Pancreatic Cancer | Micromolar range |
Compound 15y exhibited significant anti-proliferative effects on a panel of cancer cell lines.[1][2][3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of 1H-pyrazolo[3,4-b]pyridine-based inhibitors.
Protocol 1: In Vitro TBK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is for determining the in vitro potency of a test compound against TBK1 kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human TBK1 enzyme
-
TBK1 substrate (e.g., Myelin Basic Protein, MBP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (e.g., 1H-pyrazolo[3,4-b]pyridine derivative) dissolved in DMSO
-
384-well opaque plates
Procedure:
-
Prepare the Kinase Reaction Mixture:
-
Prepare a 2X kinase/substrate solution in Kinase Buffer containing the desired concentrations of recombinant TBK1 and MBP.
-
-
Prepare the Test Compound Dilutions:
-
Perform a serial dilution of the test compound in DMSO. Further dilute the compound in Kinase Buffer to achieve a 2X final concentration.
-
-
Set up the Kinase Reaction:
-
Add 2.5 µL of the 2X test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well to initiate the reaction.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Terminate the Kinase Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Measure Luminescence:
-
Read the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cellular Assay for TBK1 Inhibition in RAW264.7 Macrophages
This protocol assesses the ability of a test compound to inhibit TBK1-mediated downstream signaling in a cellular context. Inhibition of TBK1 will lead to a decrease in the expression of interferon-stimulated genes (ISGs).
Materials:
-
RAW264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Stimulating agent (e.g., Poly(I:C) or LPS)
-
Test compound dissolved in DMSO
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents (reverse transcriptase, SYBR Green master mix, primers for target genes like Ifnb1 and Cxcl10)
-
Cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding:
-
Seed RAW264.7 cells in 24-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).
-
-
Cell Stimulation:
-
Stimulate the cells with a TBK1 activator, such as Poly(I:C) (a viral dsRNA mimic) or LPS (a TLR4 agonist), for a defined period (e.g., 4-6 hours).
-
-
RNA Extraction:
-
Lyse the cells in TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using SYBR Green master mix and primers specific for TBK1 downstream target genes (e.g., Ifnb1, Cxcl10) and a housekeeping gene (e.g., Gapdh).
-
-
Data Analysis:
-
Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene.
-
Determine the dose-dependent inhibition of target gene expression by the test compound.
-
Protocol 3: Anti-proliferative Sulforhodamine B (SRB) Assay
This protocol measures the cytotoxic and anti-proliferative effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A375 melanoma cells)
-
Complete culture medium
-
Test compound dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for 72 hours. Include a vehicle control.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10%) and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
-
Cell Staining:
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plates for 10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Read the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
Visualizations
The following diagrams illustrate the TBK1 signaling pathway, a general workflow for inhibitor screening, and the logical relationship in SAR studies.
Caption: TBK1 signaling pathway and point of inhibition.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRB method: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-pyrazolo[3,4-b]pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 1H-pyrazolo[3,4-b]pyridines?
A1: The primary synthetic strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core. Key methods include:
-
Reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds: This is a widely used method, often carried out in solvents like acetic acid at reflux or under microwave irradiation.[1][2]
-
Reaction of 5-aminopyrazoles with α,β-unsaturated ketones: This approach, often catalyzed by Lewis acids such as ZrCl₄, leads to the formation of the pyrazolo[3,4-b]pyridine ring system.[3][4]
-
Three-component reactions: These reactions often involve an aldehyde, an active methylene compound, and a 5-aminopyrazole derivative, providing a convergent approach to the target molecule.[3]
-
Reaction of 2-chloro-3-cyanopyridine with hydrazine: This method provides a direct route to 3-amino-1H-pyrazolo[3,4-b]pyridine.[5][6]
-
Cascade 6-endo-dig cyclization: A more recent approach utilizes 5-aminopyrazoles and alkynyl aldehydes to produce functionalized pyrazolo[3,4-b]pyridines.[7]
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of 1H-pyrazolo[3,4-b]pyridines can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical. For instance, some reactions require high temperatures (reflux), while others may proceed at room temperature.[1]
-
Poor Quality of Starting Materials: Impurities in the 5-aminopyrazole or the carbonyl compound can lead to side reactions and reduced yields.
-
Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is possible, which can complicate purification and lower the yield of the desired product.[2]
-
Side Reactions: Undesired reactions, such as self-condensation of the carbonyl compound or decomposition of the starting materials or product under harsh conditions, can significantly impact the yield.
-
Inefficient Purification: The polarity of pyrazolo[3,4-b]pyridines can make them challenging to purify, leading to product loss during workup and chromatography.[3]
Q3: How can I minimize the formation of regioisomers?
A3: The formation of regioisomers is a common challenge when using unsymmetrical starting materials. Here are some strategies to address this issue:
-
Choice of Substrates: Utilizing symmetrical 1,3-dicarbonyl compounds will prevent the formation of regioisomers.
-
Exploiting Electronic Effects: If an unsymmetrical dicarbonyl compound must be used, selecting one with significantly different electrophilicity between the two carbonyl groups can lead to higher regioselectivity.[2]
-
Reaction Condition Optimization: In some cases, the choice of solvent and catalyst can influence the regioselectivity of the reaction. A thorough literature search for similar substrates is recommended.[3]
-
Chromatographic Separation: If regioisomers are formed, they can often be separated by flash column chromatography. Careful selection of the mobile phase is crucial for successful separation.[3]
Q4: What are the recommended purification techniques for this compound?
A4: The purification of this compound and its derivatives can be challenging due to their polarity. The following methods are commonly employed:
-
Recrystallization: This is an effective method for purifying solid products, provided a suitable solvent system can be found. Ethanol is often a good starting point.[3]
-
Column Chromatography: Silica gel is the most common stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[3]
-
Acid-Base Extraction: If the product has basic properties, an acid-base extraction during the workup can help remove non-basic impurities.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Verify the optimal temperature for the specific reaction in the literature. Some reactions require heating (reflux), while others proceed at room temperature. |
| Inactive Catalyst | If using a catalyst, ensure it is fresh and active. For example, ZrCl₄ is moisture-sensitive. |
| Poor Solvent Choice | The solvent can significantly influence the reaction outcome. Acetic acid, ethanol, and DMF are commonly used.[1][3] Consider screening different solvents. |
| Degradation of Starting Materials | Check the stability of your starting materials under the reaction conditions. 5-aminopyrazoles can be sensitive. |
Issue 2: Formation of Multiple Products (Byproducts or Isomers)
| Potential Cause | Troubleshooting Step |
| Formation of Regioisomers | As discussed in the FAQs, use symmetrical substrates if possible or optimize conditions to favor one isomer.[2] |
| Side Reactions | Lowering the reaction temperature or reducing the reaction time may minimize the formation of byproducts. |
| Air or Moisture Sensitivity | Some reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of Impurities | Optimize the mobile phase for column chromatography. A shallow gradient can improve separation. Consider using a different stationary phase if silica gel is ineffective. |
| Product Insolubility | If the product crashes out during workup, try using a different solvent for extraction or washing. |
| Residual Catalyst | A proper aqueous workup is essential to remove catalysts and inorganic salts before chromatography.[3] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1H-pyrazolo[3,4-b]pyridines
| Starting Materials | Catalyst/Solvent | Temperature | Time | Yield | Reference |
| 5-aminopyrazole and 1,3-dicarbonyl compounds | Acetic Acid | Reflux | Varies | 60-90% | [1][2] |
| 5-aminopyrazole and 1,3-dicarbonyl compounds | Water | 90 °C | 16 h | - | [1] |
| 5-aminopyrazole and 1,3-dicarbonyl compounds | Methanol/HCl | Room Temp | 16 h | - | [1] |
| 5-amino-1-phenyl-pyrazole and α,β-unsaturated ketone | ZrCl₄/DMF/EtOH | 95 °C | 16 h | - | [3][4] |
| Aldehyde, 5-aminopyrazole, active methylene compound | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 100 °C | - | - | [3] |
| 2-chloro-3-cyanopyridine and hydrazine hydrate | Ethanol | 170 °C (Microwave) | 10 min | Quantitative | [6] |
| 5-aminopyrazoles and alkynyl aldehydes | Ag(CF₃CO₂)/TfOH/DMAc | 100 °C | 2 h | Moderate to good | [7] |
Note: Yields are highly substrate-dependent. This table provides a general overview of reported conditions.
Experimental Protocols
Protocol 1: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine from 2-chloro-3-cyanopyridine [6]
-
Dissolve 2-chloro-3-cyanopyridine (1.4 mmol) in ethanol (10 mL) in a microwave reactor tube.
-
Add 5 equivalents of hydrazine hydrate (NH₂NH₂·H₂O).
-
Place the reaction mixture in a microwave reactor and heat at 170 °C for 10 minutes.
-
Upon completion, remove the solvent by rotary evaporation to afford 3-amino-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: General Procedure for the Synthesis of 1H-pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones [3][4]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of the 5-aminopyrazole derivative (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by an appropriate workup and purification method (e.g., extraction and column chromatography).
Visualizations
Caption: General experimental workflow for the synthesis of 1H-pyrazolo[3,4-b]pyridines.
Caption: Troubleshooting guide for low yield in 1H-pyrazolo[3,4-b]pyridine synthesis.
References
- 1. dau.url.edu [dau.url.edu]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. This compound | 6752-16-5 [m.chemicalbook.com]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1H-pyrazolo[3,4-b]pyridin-3-amine in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a common phenomenon known as "crashing out." this compound, like many heterocyclic kinase inhibitors, is often significantly more soluble in organic solvents like DMSO than in aqueous solutions. When the concentrated DMSO stock is diluted into the aqueous buffer, the solvent environment changes dramatically, causing the compound to exceed its solubility limit in the final aqueous solution and precipitate.
Q2: What is the maximum recommended final concentration of DMSO in my assay?
A2: A final DMSO concentration of 0.5% to 1% is a widely accepted standard for many in vitro assays. While higher concentrations might improve the solubility of your compound, they can also interfere with the assay components, such as enzymes or cells, leading to inaccurate results. It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A3: Yes, the pH of the assay buffer can significantly impact the solubility of compounds with ionizable groups. As an amine-containing compound, this compound is a weak base. At a pH below its pKa, the amine group will be protonated, which generally increases its aqueous solubility. Conversely, at a pH above its pKa, the compound will be in its less soluble, neutral form.
Q4: I'm observing precipitation in my cell-based assay after a few hours of incubation. What could be the cause?
A4: Delayed precipitation in cell-based assays can be due to several factors. The compound's solubility might be temperature-dependent, and moving from room temperature to a 37°C incubator could cause it to fall out of solution. Additionally, cellular metabolism can alter the local pH of the culture medium over time, potentially reducing the compound's solubility.[1] It's also possible that the compound is interacting with components of the cell culture medium, such as proteins or salts.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
Symptoms:
-
Cloudiness or visible particles form immediately after adding the DMSO stock of this compound to the assay buffer.
-
Inconsistent results in biochemical assays (e.g., HTRF, fluorescence polarization).
Troubleshooting Workflow:
Recommended Solutions:
-
Determine the Maximum Soluble Concentration: Before running your full assay, perform a simple solubility test. Prepare a series of dilutions of your compound in the final assay buffer and visually inspect for precipitation. The highest concentration that remains clear is your working maximum.
-
Employ Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in the assay buffer, and then use this to make your final dilutions. Adding the compound dropwise while gently vortexing can also help.[2]
-
Optimize Final DMSO Concentration: While keeping the DMSO concentration below 1% is generally recommended, for some poorly soluble compounds, a slightly higher concentration (e.g., up to 2%) might be necessary. However, you must validate the tolerance of your assay system to this higher DMSO concentration.
-
Modify Buffer Composition:
-
pH Adjustment: If your compound is a weak base, lowering the pH of your buffer (while ensuring it remains within the optimal range for your assay) can increase solubility.
-
Addition of Protein: For biochemical assays, adding a carrier protein like Bovine Serum Albumin (BSA) at 0.01-0.1% can help to keep hydrophobic compounds in solution.
-
Issue 2: Poor Solubility in Cell-Based Assays
Symptoms:
-
Cloudiness or a crystalline precipitate is observed in the cell culture medium after adding the compound.
-
High variability in cell viability or signaling readouts.
-
Precipitate visible under a microscope.
Recommended Solutions:
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the compound stock solution. Adding a compound to cold media can decrease its solubility.[1][2]
-
Use Co-solvents: In addition to DMSO, other biocompatible co-solvents can be explored. However, it is crucial to test the tolerance of your specific cell line to any new solvent.
-
Formulate with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. This can be a highly effective way to deliver poorly soluble compounds to cells.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H6N4 |
| Molecular Weight | 134.14 g/mol |
| pKa (Predicted) | 7.17 ± 0.20 |
| Boiling Point (Predicted) | 315.3 ± 25.0 °C |
| Density (Predicted) | 1.61 ± 0.1 g/cm³ |
| Solubility | Soluble in DMSO and Methanol.[3] |
Table 2: Recommended Starting Concentrations of Co-solvents for Cell-Based Assays
| Co-solvent | Typical Starting Concentration Range | Maximum Recommended Concentration | Notes |
| DMSO | 0.1% - 0.5% | < 1% | Can have cellular effects even at low concentrations.[4][5] Always include a vehicle control. |
| Ethanol | 0.1% - 0.5% | < 1% | Can have effects on cellular metabolism.[5] A vehicle control is essential. |
| PEG 400 | 0.1% - 1% | < 2% | Generally well-tolerated by many cell lines. Can enhance the solubility of hydrophobic compounds. |
| β-Cyclodextrin | 0.1 mM - 10 mM | Dependent on cell line tolerance | Can be an effective way to increase aqueous solubility with minimal cellular toxicity at appropriate concentrations.[4][5] |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
In a clear microplate or microcentrifuge tubes, prepare a series of dilutions of the compound in your final assay buffer (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant for all dilutions.
-
Include a vehicle control (buffer with the same final DMSO concentration but no compound).
-
Incubate the samples under the same conditions as your planned experiment (e.g., room temperature for 1 hour, or 37°C for 24 hours).
-
Visually inspect each sample for any signs of precipitation (cloudiness, crystals, or sediment). You can also examine a small aliquot under a microscope.
-
The highest concentration that remains clear throughout the incubation is your maximum soluble concentration under these conditions.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is a general guideline and may need optimization for your specific compound and cyclodextrin.
-
Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good water solubility and low toxicity.
-
Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD.
-
Dissolution: Dissolve the HP-β-CD in deionized water with stirring.
-
Addition of Compound: Slowly add the this compound to the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Freezing: Rapidly freeze the solution, for example, by immersing the container in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution under vacuum for 48-72 hours to remove the water by sublimation. The result should be a dry, fluffy powder of the inclusion complex.[6]
-
Solubility Testing: Test the solubility of the resulting powder in your assay buffer and compare it to the uncomplexed compound.
Signaling Pathway Diagram
Many 1H-pyrazolo[3,4-b]pyridine derivatives have been investigated as kinase inhibitors. The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK), such as VEGFR2, which is a common target for such inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 6752-16-5 [m.chemicalbook.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Reducing Off-Target Effects of 1H-pyrazolo[3,4-b]pyridin-3-amine Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with 1H-pyrazolo[3,4-b]pyridin-3-amine-based inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target kinases for this compound inhibitors?
A1: The off-target profile of this compound inhibitors is highly dependent on the specific substitutions on the pyrazolopyridine core. However, due to the conserved nature of the ATP-binding pocket among kinases, certain off-targets are more common. For instance, inhibitors designed for Fibroblast Growth Factor Receptors (FGFR) from this chemical series have shown cross-reactivity with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Src family kinases, and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1] It is crucial to perform kinome-wide profiling to determine the specific off-target profile of your particular inhibitor.
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the primary target. How can I confirm if this is an off-target effect?
A2: This is a strong indication of off-target activity. To confirm this, a multi-step approach is recommended:
-
Validate On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is binding to the intended target in your cellular model.[2]
-
Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that targets the same primary kinase. If the unexpected phenotype is not replicated, it is likely an off-target effect of your initial compound.[1]
-
Perform a Rescue Experiment: Introduce a version of the target kinase that has been mutated to be resistant to your inhibitor. If the phenotype persists in the presence of the inhibitor in these cells, it is not an on-target effect.
-
Kinome Profiling: A broad kinase selectivity screen will identify other kinases that are inhibited at your experimental concentration, revealing potential off-target interactions.[3]
Q3: How can I determine the optimal concentration of my inhibitor to minimize off-target effects?
A3: It is essential to perform a dose-response experiment to identify the lowest concentration of the inhibitor that produces the desired on-target effect. Concentrations significantly higher than the IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets. For cell-based assays, aim to use a concentration that effectively inhibits the primary target while having minimal impact on known off-targets, if that data is available.
Q4: My inhibitor is potent in biochemical assays but shows lower efficacy and higher toxicity in cell-based assays. What could be the cause?
A4: This discrepancy can arise from several factors:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.
-
Drug Efflux: The inhibitor may be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The compound may be rapidly metabolized and inactivated within the cell.
-
Off-Target Toxicity: The inhibitor may be hitting an off-target that is essential for cell survival, leading to cytotoxicity before the on-target effect can be observed.[1][2]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Lower the concentration: Perform a detailed dose-response curve to find the minimal effective concentration for on-target activity. 2. Compare with a different inhibitor: Use a structurally distinct inhibitor for the same target to see if the toxicity is recapitulated.[1] 3. Kinome scan: Identify potential off-target kinases that could be responsible for the toxicity.[3] | Reduced cytotoxicity while maintaining on-target effects. Identification of problematic off-targets. |
| On-target toxicity | 1. Assess cell line dependency: The cell line may be highly dependent on the target kinase for survival ("oncogene addiction").[1] 2. Use a rescue experiment: Confirm that the toxicity can be reversed by expressing an inhibitor-resistant mutant of the target kinase. | Confirmation that the observed cytotoxicity is a direct result of inhibiting the primary target. |
Issue 2: Unexpected Phenotype or Activation of Compensatory Signaling Pathways
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Phospho-proteomics/Phospho-kinase array: Analyze the phosphorylation status of a broad range of signaling proteins to identify unexpectedly modulated pathways.[1] 2. Western Blot Analysis: Probe for the activation of known compensatory pathways (e.g., EGFR, MET) or pathways associated with known off-targets.[1] | Identification of specific off-target signaling pathways being modulated by the inhibitor. |
| Feedback loop activation | 1. Time-course experiment: Analyze the activation of upstream and downstream signaling components at various time points after inhibitor treatment. 2. Literature review: Investigate known feedback mechanisms associated with the target pathway. | Understanding the dynamics of the cellular response to target inhibition, including the activation of compensatory feedback loops. |
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity of representative this compound inhibitors against their intended targets and key off-targets.
Table 1: Selectivity Profile of a Representative FGFR Inhibitor (Compound 7n)
| Kinase Target | IC50 (nM) |
| FGFR1 (On-target) | 0.3 |
| FGFR2 (On-target) | 0.5 |
| FGFR3 (On-target) | 2.1 |
| VEGFR2 (Off-target) | 365.9 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Selectivity of a Pyrazolopyridine-based TBK1 Inhibitor (Compound 15y)
| Kinase Target | IC50 (nM) |
| TBK1 (On-target) | 0.2 |
| IKKε (Off-target) | >1000 |
| IKKα (Off-target) | >1000 |
| IKKβ (Off-target) | >1000 |
Data derived from a study on TBK1 inhibitors.[4]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of a this compound inhibitor to its intended target protein within intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blot or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[5]
Protocol 2: Rescue Experiment using an Inhibitor-Resistant Mutant
Objective: To determine if an observed cellular phenotype is a direct result of on-target inhibition.
Methodology:
-
Generation of Resistant Mutant:
-
Identify a gatekeeper residue or other amino acids in the ATP-binding pocket of the target kinase that are critical for inhibitor binding but not for kinase activity.
-
Use site-directed mutagenesis to create a point mutation at this position (e.g., a smaller amino acid to a bulkier one).[6][7][8]
-
Clone the wild-type and resistant mutant kinase into an expression vector.
-
-
Cell Line Transfection/Transduction:
-
Introduce the expression vectors for the wild-type kinase, the resistant mutant, and an empty vector control into the target cell line.
-
Select for stable expression if required.
-
-
Cellular Assay:
-
Treat the engineered cell lines with a dose-response of the inhibitor.
-
Perform the cellular assay to measure the phenotype of interest (e.g., cell viability, apoptosis, cell cycle arrest).
-
-
Data Interpretation:
-
If the phenotype is rescued (i.e., the cells behave like the vehicle-treated control) in the cells expressing the resistant mutant, but not in the cells expressing the wild-type kinase or the empty vector, this strongly supports an on-target mechanism.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Site-Directed Mutagenesis [protocols.io]
- 8. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 1H-pyrazolo[3,4-b]pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 1H-pyrazolo[3,4-b]pyridin-3-amine.
Troubleshooting Guides
This section addresses common issues encountered during the derivatization of this compound, offering step-by-step guidance to resolve them.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Troubleshooting unexpected results in cellular assays with 1H-pyrazolo[3,4-b]pyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: The 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile pharmacophore commonly found in kinase inhibitors.[1] Derivatives of this compound have been shown to target a variety of protein kinases by competing with ATP for binding to the kinase domain.[2][3] Specific targets identified for various derivatives include Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), and Fibroblast Growth Factor Receptors (FGFRs).[2][3][4] Therefore, the primary mechanism of action is typically the inhibition of protein kinase activity, which in turn modulates downstream signaling pathways involved in cell proliferation, survival, and differentiation.[2]
Q2: My compound is potent in biochemical assays but shows significantly lower activity in cell-based assays. What are the potential reasons for this discrepancy?
A2: This is a common challenge with small molecule inhibitors. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Protein Binding: The compound may bind to serum proteins in the cell culture medium, reducing the free concentration available to interact with the target.
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp).
Q3: I am observing unexpected cytotoxicity in my cellular assays, even at low concentrations. What could be the cause?
A3: Unexpected cytotoxicity can arise from several sources:
-
Off-Target Effects: The compound may be inhibiting other essential kinases or cellular proteins in addition to the intended target. The pyrazole scaffold can sometimes interact with a range of kinases.
-
Compound Precipitation: The compound may have poor solubility in your cell culture medium, leading to the formation of precipitates that can be cytotoxic.[5] It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.[6]
-
Purity of the Compound: Impurities from the synthesis process could be contributing to the observed toxicity.
Q4: How can I determine the selectivity profile of my this compound derivative?
A4: To understand the selectivity of your compound, a comprehensive kinase profiling screen is recommended. This involves testing your compound against a large panel of purified kinases to determine its inhibitory activity (IC50 values) against each.[7][8] Several commercial services offer kinase profiling with panels of over 400 kinases.[9][10] This will provide a clear picture of both on-target and off-target activities.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays
If you are experiencing variability in your cell viability assays (e.g., MTT, MTS, or CellTiter-Glo), consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent cell viability results.
Detailed Steps:
-
Confirm Compound Solubility:
-
Problem: The compound may be precipitating in the cell culture medium, leading to inconsistent concentrations in the wells. This compound is soluble in DMSO and methanol.[5]
-
Solution: Prepare a concentrated stock solution in 100% DMSO. When diluting to the final concentration in your culture medium, ensure the final DMSO concentration is low (ideally ≤ 0.1%, and not exceeding 0.5%) to maintain solubility and minimize solvent toxicity.[6][11] Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Verify Compound Purity and Identity:
-
Problem: Impurities or degradation of the compound can lead to variable results.
-
Solution: Confirm the purity of your compound batch using methods like HPLC and mass spectrometry. Ensure proper storage of the compound (in a dark, inert atmosphere at room temperature) to prevent degradation.[5]
-
-
Standardize Assay Protocol:
-
Problem: Variations in cell seeding density, incubation times, or reagent addition can introduce errors.
-
Solution: Ensure a uniform cell number is seeded in each well. Optimize the incubation time with the compound and the viability reagent. Refer to the detailed MTT assay protocol below.
-
Issue 2: Compound Shows Activity in a Biochemical Assay but is Inactive in a Cellular Context
This suggests issues with the compound's ability to reach and engage its target within a living cell.
Troubleshooting Steps:
-
Assess Cell Permeability:
-
Experiment: Perform a cellular thermal shift assay (CETSA) or use cell lysates in your biochemical assay to see if the compound can engage the target in a more complex cellular environment.
-
Consider: The physicochemical properties of your compound. Modifications to the structure may be needed to improve permeability.
-
-
Evaluate Efflux Pump Activity:
-
Experiment: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the cellular activity is restored.
-
Interpretation: An increase in potency in the presence of an efflux pump inhibitor suggests your compound is a substrate for that transporter.
-
-
Check for Protein Binding:
-
Experiment: Perform your biochemical assay in the presence of bovine serum albumin (BSA) to mimic the protein concentration in cell culture media.
-
Interpretation: A significant increase in the IC50 value in the presence of BSA indicates high protein binding.
-
Issue 3: Unexpected Off-Target Effects or Contradictory Signaling Readouts
If your compound induces unexpected cellular phenotypes or if western blot results contradict the expected pathway inhibition, off-target effects are a likely cause.
Signaling Pathway Analysis Workflow
Caption: Hypothetical signaling pathway inhibited by this compound.
Troubleshooting Steps:
-
Perform a Kinase Selectivity Profile:
-
Conduct a Phospho-Proteomics Analysis:
-
Action: Use techniques like reverse phase protein arrays (RPPA) or mass spectrometry-based proteomics to get a global view of changes in protein phosphorylation in response to your compound.[10] This can help identify unexpected affected pathways.
-
-
Validate Off-Target Effects with Western Blotting:
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard procedures to assess the cytotoxic effects of this compound derivatives.[6][15][16][17]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound compound stock (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[6] Include a vehicle control (medium with DMSO only).
-
Incubation: Remove the old medium and add the medium containing the compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Pathway Analysis
This protocol allows for the analysis of protein expression and phosphorylation status to validate on-target and off-target effects.[13][18][19][20]
Materials:
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with the compound for the desired time, and then lyse the cells on ice with lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody for 1 hour, and then visualize the protein bands using an ECL substrate and an imaging system.[18]
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a loading control (e.g., β-actin or GAPDH).[13]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Western Blot protocol.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various 1H-pyrazolo[3,4-b]pyridine derivatives against different kinases and cancer cell lines. This data is provided for comparative purposes and to guide experimental design.
Table 1: Kinase Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [3] |
| BX795 | TBK1 | 7.1 | [21] |
| MRT67307 | TBK1 | 28.7 | [21] |
| 10g | ALK-L1196M | <0.5 | [4] |
| 10g | ALK-wt | <0.5 | [4] |
| PD173074 | FGFR1 | 21.5 | [2] |
| 4a | FGFR1 | 0.3 | [2] |
| 4a | VEGFR2 | 365.9 | [2] |
Table 2: Cytotoxic Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 15y | A172 | Glioblastoma | Micromolar range | [3] |
| 15y | U87MG | Glioblastoma | Micromolar range | [3] |
| 15y | A375 | Melanoma | Micromolar range | [3] |
| 6c | SK-MEL-28 | Melanoma | 3.46 | [22] |
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 6752-16-5 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 9. assayquant.com [assayquant.com]
- 10. pharmaron.com [pharmaron.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinase Inhibitor Profiling [kinexus.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. 2.2. Cell Viability Assay [bio-protocol.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1H-pyrazolo[3,4-b]pyridin-3-amine in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1H-pyrazolo[3,4-b]pyridin-3-amine in solution and during storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a cool, dark, and dry place.[1][2] To minimize degradation, it is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2] Exposure to light, moisture, and atmospheric oxygen should be minimized.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For biological assays, ensure the final DMSO concentration is compatible with your experimental system, typically below 0.1%. To avoid degradation, it is advisable to limit the number of freeze-thaw cycles of stock solutions to a maximum of three. Aliquoting the stock solution into smaller, single-use vials is a good practice.
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound have not been extensively reported, based on the chemical structure, potential degradation pathways may include:
-
Hydrolysis: The aminopyrazole ring system may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The amino group and the electron-rich pyrazole ring are susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to UV or visible light may induce degradation. Photostability testing is recommended if the compound will be handled under ambient light for extended periods.
Q4: Are there any known signaling pathways associated with this compound?
A4: Yes, the 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry and is a core component of numerous kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of various kinases, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), Mitogen-activated protein kinase-interacting kinases (MNKs), and TANK-binding kinase 1 (TBK1). These kinases are involved in critical cellular signaling pathways that regulate cell proliferation, survival, and inflammation.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C. |
| Precipitation of the compound in aqueous media | Check the solubility of the compound in your final assay buffer. Consider using a lower concentration or adding a co-solvent if compatible with your assay. |
| Interaction with assay components | Run control experiments to ensure the compound does not interfere with the assay components (e.g., fluorescence quenching, enzyme inhibition). |
Issue 2: Discoloration of Solid Compound or Solutions
| Possible Cause | Troubleshooting Step |
| Oxidation | Store the solid compound under an inert atmosphere. Prepare solutions using degassed solvents and handle them under an inert gas if possible. Protect solutions from light. |
| Photodegradation | Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil. |
Summary of Storage and Handling Recommendations
| Condition | Solid Form | In Solution (e.g., DMSO) |
| Temperature | 2-8°C (long-term) | -20°C or -80°C |
| Atmosphere | Inert gas (Argon or Nitrogen) | Headspace flushed with inert gas |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| Moisture | Store in a desiccator | Use anhydrous solvents |
| Freeze-Thaw | N/A | Minimize (≤ 3 cycles) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid compound at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as HPLC with UV detection or LC-MS.
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed and non-stressed samples.
-
Identify and characterize any significant degradation products using LC-MS.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reversed-phase column is a good starting point.
2. Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve good separation between the parent compound and any degradation products observed in the forced degradation study.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is crucial and should be demonstrated by the ability of the method to resolve the parent peak from all degradation products and any matrix components.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for assessing the stability of a compound.
Caption: General signaling pathway inhibited by pyrazolopyridine derivatives.
References
Technical Support Center: Synthesis of Pyrazolopyridine Compounds
Welcome to the technical support center for the synthesis of pyrazolopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My pyrazolopyridine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazolopyridine synthesis are a frequent challenge and can arise from several factors. Here are some common culprits and potential solutions:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can lead to unwanted side reactions and the formation of byproducts, significantly lowering the yield of the desired product.[1] It is advisable to purify starting materials if their purity is questionable.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a crucial role in the reaction outcome. Some reactions require heating, while others proceed at room temperature.[1] It is essential to optimize these parameters. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
-
Catalyst Selection and Loading: The choice and amount of catalyst can dramatically impact the reaction's efficiency.[1] Catalyst deactivation or low turnover can be a significant pitfall.
-
Incomplete Reactions: Insufficient reaction time or temperatures that are too low can lead to incomplete conversion of starting materials.
-
Product Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the desired pyrazolopyridine product.[1]
Q2: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridines, particularly when using unsymmetrical starting materials.[1][2] Here’s how you can address this issue:
-
Choice of Starting Materials: The structure of the reactants, such as unsymmetrical 1,3-dicarbonyl compounds, directly influences regioselectivity.[3] The relative electrophilicity of the two carbonyl groups will dictate the major product.[3]
-
Reaction Conditions: The choice of solvent and catalyst can influence which regioisomer is preferentially formed.[1] For instance, in some cases, acidic conditions may favor one isomer, while neutral or basic conditions favor another.
-
In Situ Generation of Intermediates: A three-component reaction where a 1,3-CCC-biselectrophile is generated in situ can sometimes overcome regioselectivity problems, often leading to high yields of a single isomer.
Q3: I'm having difficulty purifying my final pyrazolopyridine product. What are some effective purification strategies?
A3: Purification of pyrazolopyridine compounds can be challenging due to their polarity and the presence of closely related byproducts.[1] Here are some recommended strategies:
-
Column Chromatography: Flash column chromatography is the most common and effective method for separating the desired product from impurities and regioisomers.[1] Careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is crucial for successful separation.[1]
-
Recrystallization: If the product is a solid and has different solubility profiles from the impurities, recrystallization can be a highly effective purification technique.[1] The choice of solvent is critical for obtaining high-purity crystals.
-
Acid-Base Extraction: For pyrazolopyridine derivatives with basic nitrogen atoms, an acid-base extraction can be employed to separate them from non-basic impurities.
-
Proper Work-up: A thorough work-up procedure is essential to remove catalysts and inorganic salts before chromatographic purification. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like Na2SO4.[1]
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in pyrazolopyridine synthesis.
Caption: A workflow for troubleshooting low yields in pyrazolopyridine synthesis.
Guide 2: Formation of Regioisomers
This guide outlines steps to address the formation of undesirable regioisomers.
Caption: A decision tree for addressing regioselectivity in pyrazolopyridine synthesis.
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZrCl4 | EtOH | 95 | 16 | 20-28 |
| 2 | Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Solvent-free | 100 | - | High |
| 3 | Alginate-functionalized silica-based magnetic nanocatalyst | Ethanol | Room Temp | 0.3-0.5 | 90-97 |
| 4 | Tetrapropylammonium bromide | Water | 80 | - | 90-98 |
Table 2: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
| Entry | Reactants | Conditions | Yield (%) |
| 1 | Methyl ketone, DMF-DMA, 3-methyl-1H-pyrazol-5-amine | Microwave, 160°C, 15 min | 83-97 |
| 2 | Aminopyrazole, enaminone, sodium halide, K2S2O8 | One-pot cyclization and oxidative halogenation | - |
| 3 | 5-Amino-3-methylpyrazole, diethyl malonate, EtONa | Reflux | 89 |
| 4 | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, morpholine, K2CO3 | Acetone, Room Temp | 92 |
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[2]
This protocol describes a two-step synthesis involving a Wittig reaction followed by a cyclization reaction.
Step 1: Synthesis of (E)-4-aryl but-3-en-2-ones
-
To a solution of the appropriate aldehyde (3.35 mmol) in toluene (7 mL), add acetylmethylidenetriphenylphosphorane (ylide 7) (4.2 mmol, 1.25 eq) and a catalytic amount of benzoic acid (41 mg, 0.335 mmol).
-
Reflux the reaction mixture overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture in vacuo.
Step 2: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
-
To a solution of the α,β-unsaturated ketone from Step 1 (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture and add ZrCl4 (35 mg, 0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 h.
-
After completion, concentrate the mixture in vacuo.
-
Add CHCl3 and water. Separate the two phases and wash the aqueous phase twice with CHCl3.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines[1]
This protocol outlines a one-pot method for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines.
-
A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction.
-
The reaction is carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).
Protocol 3: Gould-Jacobs Reaction for 4-chloro-1H-pyrazolo[3,4-b]pyridines[3]
This reaction is used for the synthesis of 4-hydroxyquinoline derivatives and can be adapted for pyrazolopyridines.
-
React 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. The amino group of the 3-aminopyrazole attacks the enol ether group, leading to the elimination of ethanol.
-
A subsequent nucleophilic attack on one of the ester groups results in the elimination of another molecule of ethanol.
-
The resulting intermediate undergoes cyclization.
-
Treatment with POCl3 converts the carbonyl group in the 6-membered ring to the corresponding 4-chloro-1H-pyrazolo[3,4-b]pyridine.
Signaling Pathway Visualization
Pyrazolopyridine derivatives are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5][6] The following diagram illustrates a simplified signaling pathway where a pyrazolopyridine compound acts as a kinase inhibitor, preventing the downstream signaling that leads to cell proliferation.
Caption: Pyrazolopyridine inhibiting a kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
Technical Support Center: Enhancing the Cell Permeability of 1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of 1H-pyrazolo[3,4-b]pyridin-3-amine derivative cell permeability.
Troubleshooting Guides
This section offers step-by-step guidance for resolving common issues related to the cell permeability of this compound derivatives.
Issue 1: Low Apparent Permeability (Papp) in PAMPA or Caco-2 Assays
Possible Causes and Solutions:
-
Poor Physicochemical Properties: The inherent properties of the compound may limit its ability to cross the lipid membrane.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Analyze the compound's LogP, Polar Surface Area (PSA), and number of hydrogen bond donors and acceptors. A high PSA and a large number of hydrogen bond donors/acceptors can negatively impact permeability.
-
Structural Modification: If the compound's properties are suboptimal, consider chemical modifications to improve lipophilicity or reduce polar surface area. For instance, masking polar functional groups with lipophilic moieties can enhance permeability.
-
-
-
Low Compound Solubility: The compound may not be fully dissolved in the assay buffer, leading to an underestimation of its permeability.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the kinetic solubility of the compound in the assay buffer.
-
Use of Co-solvents: If solubility is an issue, consider using a small percentage of a co-solvent like DMSO. However, be aware that high concentrations of DMSO can affect membrane integrity.[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility and permeability.
-
-
-
Active Efflux by Transporters (Caco-2 Assay): The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[2]
-
Troubleshooting Steps:
-
Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
-
Use of Efflux Inhibitors: Co-incubate the compound with a known efflux pump inhibitor, such as verapamil for P-gp. A significant increase in A-B permeability in the presence of the inhibitor confirms that the compound is an efflux substrate.[3]
-
-
Troubleshooting Workflow for Low Permeability
Caption: Troubleshooting Decision Tree for Low Permeability.
Issue 2: High Discrepancy Between Biochemical Potency (IC50) and Cell-Based Efficacy (EC50)
A significant rightward shift in the dose-response curve in a cellular assay compared to a biochemical assay often points to poor cell permeability.[2][4]
Troubleshooting Steps:
-
Time-Course Experiment: Compounds with low permeability may require longer incubation times to accumulate to a sufficient intracellular concentration. Evaluate the compound's effect at different incubation times.[4]
-
Dose-Response Curve Analysis: A large discrepancy between the biochemical IC50 and the cellular EC50 is a strong indicator of poor permeability.[4]
-
Intracellular Concentration Measurement: If possible, directly measure the intracellular concentration of the compound using methods like LC-MS/MS to confirm if it is accumulating within the cells.
-
Use of Permeation Enhancers: In some experimental settings, transient permeation enhancers can be used to facilitate compound entry into cells.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound derivatives that influence their cell permeability?
A1: Several physicochemical properties are critical for the passive diffusion of these compounds across cell membranes:
-
Molecular Weight (MW): Generally, a lower molecular weight (ideally under 500 g/mol ) is favorable for passive diffusion.
-
Lipophilicity (LogP): A balanced LogP is crucial. Highly lipophilic compounds may be trapped in the lipid bilayer, while highly hydrophilic compounds may not readily partition into the membrane.
-
Polar Surface Area (PSA): A high PSA is often associated with poor membrane permeability due to the energy required to desolvate polar groups.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can also hinder cell permeability.
Q2: How can I improve the cell permeability of my this compound derivative?
A2: Several strategies can be employed:
-
Structural Modification: Introduce lipophilic groups or mask polar functionalities. For example, replacing a hydrogen bond donor with a non-hydrogen bonding group can improve permeability.
-
Formulation Strategies:
-
Use of Permeation Enhancers: Transiently increase membrane fluidity with low concentrations of agents like DMSO.[4]
-
Nanoformulations: Encapsulating the compound in liposomes or polymeric nanoparticles can facilitate cellular uptake via endocytic pathways.[4]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, potentially increasing their cellular uptake.[4]
-
Q3: What is the difference between the PAMPA and Caco-2 permeability assays?
A3:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for early-stage screening.[5][6][7] PAMPA does not account for active transport or metabolism.[5]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[8][9][10] This model can assess both passive diffusion and active transport processes, including efflux.[9] It is considered the gold standard for in vitro prediction of oral drug absorption.[8]
Q4: My compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What could be the reason?
A4: This discrepancy often suggests that your compound is a substrate for active efflux transporters present in the Caco-2 cells but not in the artificial PAMPA membrane.[6] The efflux pumps actively remove the compound from the Caco-2 cells, resulting in lower apparent permeability.
Data Presentation
Table 1: Representative Permeability Data for a Series of this compound Derivatives
| Compound ID | R1-substituent | R2-substituent | LogP | PSA (Ų) | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Class |
| PPD-001 | H | Phenyl | 2.5 | 75 | 5.2 | 1.1 | High |
| PPD-002 | H | 4-Fluorophenyl | 2.7 | 75 | 4.8 | 1.3 | High |
| PPD-003 | H | 4-Hydroxyphenyl | 2.1 | 95 | 1.5 | 1.0 | Moderate |
| PPD-004 | CH₃ | Phenyl | 3.0 | 75 | 2.5 | 3.5 | Low (Efflux) |
| PPD-005 | H | 4-Carboxyphenyl | 1.8 | 112 | 0.3 | 0.9 | Low |
Permeability Classification: High (>5 x 10⁻⁶ cm/s), Moderate (1-5 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s)
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for assessing the passive permeability of this compound derivatives.
-
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[7]
-
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader for quantification (UV-Vis or LC-MS/MS)
-
-
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the assay buffer to the acceptor wells.
-
Prepare the test compound solution in the assay buffer and add it to the donor wells.
-
Assemble the donor and acceptor plates ("sandwich") and incubate for a specified time (e.g., 4-18 hours) at room temperature.[11][12]
-
After incubation, separate the plates and determine the compound concentration in both donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp).
-
2. Caco-2 Permeability Assay
This protocol describes the use of Caco-2 cell monolayers to evaluate both passive and active transport.
-
Principle: Caco-2 cells form a polarized monolayer with tight junctions, resembling the intestinal epithelium, allowing for the measurement of compound transport across this biological barrier.[8][10]
-
Materials:
-
Caco-2 cells
-
Cell culture medium and reagents
-
Transwell inserts
-
Transport buffer (e.g., HBSS, pH 7.4)
-
Test compound
-
Analytical instrumentation (LC-MS/MS)
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[9]
-
For apical-to-basolateral (A-B) transport, add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral side and fresh buffer to the apical side.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.[9]
-
At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
Quantify the compound concentration in the samples by LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.
-
Signaling Pathway Diagram
Many 1H-pyrazolo[3,4-b]pyridine derivatives are developed as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that these compounds might target.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. enamine.net [enamine.net]
Technical Support Center: Addressing Resistance to 1H-pyrazolo[3,4-b]pyridine Based Drugs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrazolo[3,4-b]pyridine-based drugs. The information is designed to help address common challenges encountered during experiments aimed at understanding and overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to 1H-pyrazolo[3,4-b]pyridine-based kinase inhibitors?
A1: Resistance to 1H-pyrazolo[3,4-b]pyridine-based kinase inhibitors can arise through several mechanisms, primarily:
-
Target Gene Modifications: Gatekeeper mutations in the kinase domain of the target protein (e.g., FGFR) can prevent effective drug binding.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the inhibited target. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.[1][2][3][4][5] For instance, resistance to FGFR inhibitors has been associated with the upregulation of other receptor tyrosine kinases like MET or EGFR.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2]
-
Epithelial-to-Mesenchymal Transition (EMT): This process can contribute to drug resistance by altering cell phenotype and activating survival pathways.[2][3]
Q2: I am observing high variability in IC50 values for my 1H-pyrazolo[3,4-b]pyridine compound across experiments. What could be the cause?
A2: High variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Compound Solubility and Stability: 1H-pyrazolo[3,4-b]pyridine derivatives can have limited aqueous solubility. Precipitation of the compound in the culture medium will lead to an inconsistent effective concentration. The stability of the compound in the culture medium over the course of the experiment should also be considered, as degradation can occur.
-
Cell-Based Factors:
-
Cell Line Integrity: Ensure the authenticity of your cell line and use cells within a consistent and low passage number range to avoid genetic drift.
-
Cell Health and Density: Use healthy, exponentially growing cells. Inconsistent cell seeding density can significantly impact results.
-
-
Experimental Technique:
-
Reagent Consistency: Use the same batches of media, serum, and other reagents whenever possible.
-
Assay Choice: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity vs. membrane integrity) and can yield different IC50 values.
-
Q3: My 1H-pyrazolo[3,4-b]pyridine compound is poorly soluble in aqueous media. How can I improve its solubility for in vitro assays?
A3: Addressing solubility issues is critical for obtaining reliable experimental data. Here are some strategies:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experiments, including vehicle controls.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer may improve solubility.
-
Formulation with Excipients: The use of solubilizing agents like cyclodextrins can be explored, but their potential effects on the assay should be carefully evaluated.
-
Sonication: Gentle sonication of the stock solution before dilution can help dissolve any precipitate.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between replicate plates. | Inconsistent cell seeding. | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and verify cell distribution by microscopy. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| IC50 value is significantly higher than expected. | Compound precipitation. | Visually inspect the wells for any precipitate after adding the compound. Perform a solubility test of the compound in the final assay medium. |
| Compound degradation. | Assess the stability of the compound in the cell culture medium over the experimental timeframe using techniques like HPLC. | |
| Cell line has developed resistance. | Regularly check the sensitivity of the parental cell line to a reference compound. | |
| No dose-response curve is observed. | Compound is inactive at the tested concentrations. | Test a wider range of concentrations. Verify the identity and purity of the compound. |
| Assay interference. | The compound may interfere with the assay readout (e.g., colorimetric or fluorescent signal). Run a cell-free assay control to check for interference. |
Guide 2: Western Blotting Issues
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Weak or no signal for the target protein. | Insufficient protein loading. | Perform a protein quantification assay (e.g., BCA) and ensure equal loading amounts. |
| Poor antibody quality. | Use a validated antibody at the recommended dilution. Include a positive control lysate. | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| High background. | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific bands. | Antibody cross-reactivity. | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation. | Use protease and phosphatase inhibitors during sample preparation. |
Quantitative Data Summary
Table 1: Inhibitory Activity of Representative 1H-pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | Cell Line | IC50 (nM) | Reference |
| Compound 15y | TBK1 | - | 0.2 | [6][7] |
| Compound 4h | FGFR1 | - | 7 | [8] |
| FGFR2 | - | 9 | [8] | |
| FGFR3 | - | 25 | [8] | |
| FGFR4 | - | 712 | [8] | |
| Compound C03 | TRKA | - | 56 | [9] |
| Km-12 | 304 | [9] | ||
| Compound 8c | - | NCI 60 Panel (average GI50) | 1330 | [10] |
| Compound 5j | - | HeLa | 6400 | [11] |
| Compound 5k | - | MCF-7 | 2030 | [11] |
Note: This table presents a selection of reported IC50 values. Direct comparison of resistant vs. sensitive cell lines for these specific compounds was not available in the provided search results. Researchers should generate such data for their specific models of resistance.
Signaling Pathway Diagrams
Caption: Bypass signaling in FGFR inhibitor resistance.
Caption: P-glycoprotein mediated drug efflux.
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol outlines a general method for developing a drug-resistant cancer cell line through continuous exposure to a 1H-pyrazolo[3,4-b]pyridine-based drug.
Materials:
-
Parental cancer cell line of interest
-
1H-pyrazolo[3,4-b]pyridine compound
-
Complete cell culture medium
-
DMSO (for drug stock solution)
-
Cell culture flasks/dishes
-
96-well plates for IC50 determination
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of the drug on the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same drug concentration.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the drug concentration (e.g., 1.5 to 2-fold increments).
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation until the cells can tolerate a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Line:
-
Determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreserve stocks of the resistant cell line at different stages of resistance development.
-
Perform molecular analyses (e.g., Western blotting, sequencing) to investigate the mechanisms of resistance.
-
Protocol 2: P-glycoprotein (P-gp) ATPase Activity Assay
This protocol is for measuring the effect of a 1H-pyrazolo[3,4-b]pyridine compound on the ATPase activity of P-gp using a commercially available kit (e.g., Pgp-Glo™ Assay System).
Materials:
-
Pgp-Glo™ Assay System (or equivalent)
-
Recombinant human P-gp membranes
-
1H-pyrazolo[3,4-b]pyridine compound
-
Verapamil (positive control)
-
Sodium orthovanadate (Na3VO4, P-gp inhibitor)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.
-
Reaction Setup:
-
In a 96-well plate, set up wells for the basal (no compound), positive control (verapamil), Na3VO4 control, and test compound conditions.
-
Add the P-gp membranes to each well (except for no-membrane controls).
-
Add the test compound at various concentrations to the respective wells.
-
-
Initiate Reaction: Add MgATP to all wells to start the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 40 minutes).
-
ATP Detection: Stop the reaction and detect the remaining ATP by adding the ATP detection reagent.
-
Luminescence Measurement: After a brief incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: The change in luminescence is inversely proportional to the P-gp ATPase activity. Calculate the change in relative light units (ΔRLU) compared to the controls to determine if the test compound stimulates or inhibits P-gp ATPase activity.[12]
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol describes the use of Western blotting to analyze changes in key proteins of resistance-associated signaling pathways (e.g., PI3K/Akt, MAPK).
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse parental and resistant cells (treated and untreated) with RIPA buffer. Quantify protein concentration using the BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein levels and compare between sensitive and resistant cells. Use a loading control (e.g., β-actin) to ensure equal protein loading.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.7. P-gp ATPase assay [bio-protocol.org]
Technical Support Center: Purification of 1H-pyrazolo[3,4-b]pyridin-3-amine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-pyrazolo[3,4-b]pyridin-3-amine analogs. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound analogs?
A1: The most frequently employed purification methods for this class of compounds are flash column chromatography on silica gel and recrystallization.[1] Due to the basic nature of the amine group, specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with pH-modified mobile phases can also be effective. Acid-base extraction is a useful work-up procedure to remove non-basic impurities.[2]
Q2: My this compound analog is showing poor solubility in common chromatography solvents. What can I do?
A2: Poor solubility can be a challenge. For column chromatography, you can try dissolving your compound in a small amount of a stronger, more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and adsorbing it onto silica gel or Celite before loading it onto the column. For recrystallization, a mixed solvent system, where the compound is dissolved in a hot "good" solvent and then a "poor" solvent is added until turbidity is observed, can be effective.
Q3: How can I confirm the purity of my final compound?
A3: The purity of your this compound analog should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method to determine the percentage of purity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify the presence of impurities. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
Troubleshooting Guides
Issue 1: Poor Separation or Tailing during Silica Gel Column Chromatography
Question: My compound is streaking or tailing on the silica gel column, leading to poor separation from impurities. What could be the cause and how can I fix it?
Answer: This is a common issue when purifying basic compounds like amines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface.
Solutions:
-
Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent system.[2] This will compete with your compound for binding to the acidic sites on the silica, reducing tailing.
-
Use of Deactivated Silica: You can deactivate the silica gel by pre-treating it with the eluent containing the basic modifier before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel column.
-
HILIC: For highly polar analogs, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[5][6][7][8]
Issue 2: Co-elution of Regioisomers
Question: My reaction has produced a mixture of regioisomers, and they are difficult to separate by column chromatography. How can I improve the separation?
Answer: The formation of regioisomers is a common challenge in the synthesis of substituted pyrazolo[3,4-b]pyridines, especially when using unsymmetrical starting materials.[1][9]
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System Screening: Systematically screen different solvent systems for your column chromatography. A shallow gradient of a less polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate, ethanol, or methanol) can often resolve closely eluting isomers.[1]
-
Isocratic vs. Gradient Elution: If a gradient is not providing sufficient resolution, an optimized isocratic elution might be more effective.
-
-
Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be an effective method for separation. This involves recrystallizing the mixture multiple times to enrich one isomer in the crystalline phase.
-
Preparative HPLC: For very difficult separations, preparative HPLC can provide higher resolution than flash column chromatography.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol outlines a general procedure for the purification of a this compound analog.
1. Preparation of the Slurry:
- In a beaker, add silica gel (230-400 mesh) to your initial, least polar eluent (e.g., 98:2 dichloromethane/methanol with 0.1% triethylamine).
- Stir to create a uniform slurry.
2. Packing the Column:
- Pour the slurry into a glass column with the stopcock closed.
- Gently tap the column to ensure even packing and remove any air bubbles.
- Add a layer of sand to the top of the silica bed.
- Open the stopcock and allow the solvent to drain until it is level with the top of the sand.
3. Sample Loading:
- Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
- Alternatively, for less soluble compounds, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.
- Carefully add the sample to the top of the column.
4. Elution and Fraction Collection:
- Begin elution with the initial mobile phase.
- Gradually increase the polarity of the eluent (gradient elution) to elute your compound and any impurities. A typical gradient could be from 2% to 10% methanol in dichloromethane.
- Collect fractions and monitor their composition by thin-layer chromatography (TLC).
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: Recrystallization
This protocol describes the purification of a solid this compound analog.
1. Solvent Selection:
- In a small test tube, add a small amount of your crude product.
- Add a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water) dropwise while heating and stirring.
- A good solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of the hot recrystallization solvent required to fully dissolve the compound.
3. Decolorization (Optional):
- If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
- Perform a hot filtration to remove the charcoal.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- For further crystallization, you can place the flask in an ice bath.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven or desiccator.
Quantitative Data Summary
The following table summarizes representative purification data for 1H-pyrazolo[3,4-b]pyridine analogs from the literature. Note that yields and purity can vary significantly depending on the specific analog and the scale of the reaction.
| Compound Class | Purification Method | Eluent/Solvent | Purity | Yield | Reference |
| N-benzyl-5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Column Chromatography | Dichloromethane/Methanol | >95% (HPLC) | 62% | [4] |
| 4-(3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)benzenesulfonamide | Column Chromatography | Dichloromethane/Methanol | >95% (HPLC) | 38% | [4] |
| N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(trifluoromethyl)benzamide | Flash Column Chromatography | THF/Hexane | Not Specified | 51% | [10] |
| 4-(Dimethylamino)-N-(5-((3-fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide | Flash Column Chromatography | THF/Hexane | Not Specified | 35% | |
| 5,6,7,8-Tetrahydro-4-phenyl-1H-pyrazolo[3,4-b]quinolin-3-amine | Recrystallization | Ethanol | Not Specified | Not Specified | [11] |
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound analogs.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: Troubleshooting decision tree for common column chromatography issues.
Representative Signaling Pathway Inhibition
Many 1H-pyrazolo[3,4-b]pyridine analogs function as kinase inhibitors. For example, some have been investigated as inhibitors of TANK-binding kinase 1 (TBK1), which is involved in innate immunity signaling pathways.[3]
Caption: Simplified diagram of TBK1 signaling pathway inhibition by a this compound analog.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. LCI - HILIC – New Separation Principle in Chromatography? [lci-koeln.de]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][1,8]naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Rise of a Versatile Kinase Inhibitor: 1H-pyrazolo[3,4-b]pyridin-3-amine and Its Derivatives
In the landscape of kinase inhibitor development, the quest for potent and selective molecules is paramount. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a promising framework for the design of novel kinase inhibitors, with its derivatives demonstrating significant efficacy against a range of critical cancer-related kinases. This guide provides a comparative analysis of the efficacy of 1H-pyrazolo[3,4-b]pyridin-3-amine derivatives against established kinase inhibitors, supported by experimental data and detailed methodologies.
Efficacy Against Anaplastic Lymphoma Kinase (ALK)
Derivatives of 1H-pyrazolo[3,4-b]pyridine have shown remarkable potency against both wild-type and mutated forms of ALK, a key target in non-small cell lung cancer. Comparative data highlights their potential to overcome resistance to existing therapies.
| Compound | Target | IC50 (nM) | Known Inhibitor | Target | IC50 (nM) |
| 10g (a 1H-pyrazolo[3,4-b]pyridine derivative)[1] | ALK-L1196M | <0.5 | Crizotinib | ALK-L1196M | - |
| 10g (a 1H-pyrazolo[3,4-b]pyridine derivative)[1] | ALK-wt | <0.5 | Crizotinib | ALK-wt | - |
| 9v (a 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine)[2] | ALK | 1.58 | - | - | - |
Note: Direct comparative IC50 values for Crizotinib under the same experimental conditions were not provided in the source.
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of FGFR, a receptor tyrosine kinase family implicated in various cancers.
| Compound | Target | IC50 (nM) | Known Inhibitor | Target | IC50 (nM) |
| 4a (a 1H-pyrazolo[3,4-b]pyridine derivative)[3] | FGFR1 | 0.3 | AZD4547[3] | FGFR1 | 0.2 |
| 7n (a 1H-pyrazolo[3,4-b]pyridine derivative)[3] | FGFR1 | - | AZD4547[3] | FGFR2 | 2.5 |
| 7n (a 1H-pyrazolo[3,4-b]pyridine derivative)[3] | FGFR1 | - | AZD4547[3] | FGFR3 | 1.8 |
Activity Against MAP Kinase-Interacting Kinases (MNK)
The 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine core has been identified as a novel scaffold for MNK inhibitors, which are involved in mRNA translation and cancer progression.
| Compound | Target | IC50 (µM) | Known Inhibitor | Target | IC50 (µM) |
| EB1 (a 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine)[4] | MNK1 | 0.69 | CGP57380[4] | MNK1 | - |
| EB1 (a 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine)[4] | MNK2 | 9.4 | CGP57380[4] | MNK2 | - |
Note: Direct comparative IC50 values for CGP57380 under the same experimental conditions were not provided in the source, but it was used as a reference compound.
Potency Against TANK-Binding Kinase 1 (TBK1)
Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as highly potent inhibitors of TBK1, a kinase involved in innate immunity and oncogenesis.
| Compound | Target | IC50 (nM) | Known Inhibitor | Target | IC50 (nM) |
| 15y (a 1H-pyrazolo[3,4-b]pyridine derivative)[5] | TBK1 | 0.2 | BX795[5] | TBK1 | 7.1 |
| 15i (a 1H-pyrazolo[3,4-b]pyridine derivative)[5] | TBK1 | 8.5 | MRT67307[5] | TBK1 | 28.7 |
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay, based on methodologies commonly employed in the cited studies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Peptide or protein substrate specific to the kinase
-
Test compound (e.g., this compound derivative)
-
Known kinase inhibitor (positive control)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., radiometric, fluorescence, or luminescence-based)
-
Microplates
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Kinase Reaction Mixture: The kinase, substrate, and assay buffer are combined in the wells of a microplate.
-
Inhibitor Addition: The serially diluted test compound or control is added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period to allow for the phosphorylation of the substrate.
-
Reaction Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is measured using a suitable detection method. Radiometric assays often use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate. Fluorescence and luminescence-based assays often measure the depletion of ATP or the generation of ADP.
-
Data Analysis: The kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a typical experimental workflow.
Caption: ALK Signaling Pathway and Inhibition.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of 1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives: A Comparative Guide
For researchers and drug development professionals, confirming that a small molecule interacts with its intended target within a cellular environment is a crucial step in validating its mechanism of action and advancing it through the discovery pipeline. The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. Derivatives of this core structure have been identified as potent inhibitors of various kinases, including TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Therefore, robust and quantitative methods are required to verify that these compounds engage their designated kinase targets in living cells.
This guide provides an objective comparison of three widely-used methodologies for validating intracellular target engagement: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and traditional Western Blotting for downstream substrate phosphorylation. We present the principles behind each technique, summarize their advantages and limitations, provide detailed experimental protocols, and offer representative data to guide researchers in selecting the most appropriate method for their specific needs.
Comparison of Target Engagement Validation Methods
Choosing the right assay depends on various factors, including the specific biological question, available resources, and desired throughput. The following table provides a high-level comparison of the three principal methods discussed in this guide.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Phospho-Protein Western Blot |
| Principle | Ligand binding alters the thermal stability of the target protein, preventing its aggregation upon heating.[4] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is disrupted by a competing compound.[5][6] | Measures the functional consequence of target inhibition by quantifying the phosphorylation level of a known downstream substrate.[7] |
| Assay Type | Lytic (can be adapted for live cells) | Live-Cell | Lytic |
| Key Readout | Change in soluble protein amount at elevated temperatures (ΔTm or Isothermal Dose-Response).[8] | BRET ratio, which is used to calculate compound affinity (IC50) and fractional occupancy.[5] | Ratio of phosphorylated substrate to total substrate protein.[7] |
| Target Modification | None required; detects endogenous protein.[4] | Genetic modification (NanoLuc® fusion) of the target protein is required.[6] | None required; detects endogenous proteins. |
| Throughput | Low to medium (Western Blot); High (Luminescence/AlphaLISA formats).[9][10] | High; suitable for 96- to 384-well plate formats.[5] | Low to medium. |
| Pros | - Label-free, uses endogenous protein- Direct measure of physical binding- Applicable to a wide range of targets.[4][8] | - Live-cell, real-time measurement- Highly quantitative (affinity, residence time)- High-throughput capability.[5][6] | - Measures functional cellular outcome- Confirms downstream pathway modulation- Uses endogenous proteins. |
| Cons | - Not all compounds induce a thermal shift- Western blot detection is low-throughput- Can be challenging for membrane proteins.[4][11] | - Requires genetic engineering of cells- Dependent on a suitable fluorescent tracer- Potential for artifacts from overexpression. | - Indirect measure of target engagement- Signal can be affected by other pathways- Can be difficult to quantify accurately. |
Quantitative Data Analysis
The following tables present examples of how quantitative data from CETSA and NanoBRET™ assays would be structured for a hypothetical 1H-pyrazolo[3,4-b]pyridin-3-amine-based kinase inhibitor, "Compound X."
Table 2: Representative Isothermal Dose-Response CETSA Data for Compound X
This table shows the percentage of a target kinase remaining soluble after heating cells at a fixed temperature (e.g., 52°C) in the presence of varying concentrations of Compound X, as quantified by Western Blot.
| Compound X Conc. (µM) | Soluble Target Protein (%) | Standard Deviation |
| 0 (Vehicle) | 35.2 | 4.1 |
| 0.01 | 38.9 | 3.8 |
| 0.1 | 55.1 | 5.2 |
| 1.0 | 85.7 | 6.3 |
| 10.0 | 92.4 | 5.9 |
| 100.0 | 93.1 | 6.1 |
Table 3: Representative NanoBRET™ Target Engagement Data for Compound X
This table summarizes the results from a NanoBRET™ competitive displacement experiment, providing a quantitative measure of the compound's affinity for its target in live cells.
| Compound | Target Kinase | Tracer Concentration | Apparent Cellular Affinity (IC50) |
| Compound X | Kinase A (Target) | 100 nM | 75 nM |
| Compound X | Kinase B (Off-Target) | 100 nM | 2,500 nM |
| Control Inhibitor | Kinase A (Target) | 100 nM | 50 nM |
Visualizations: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Inhibition of the TBK1 signaling pathway by a pyrazolopyridine derivative.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is adapted from established CETSA methodologies and is designed to determine the thermal stabilization of an endogenous target protein.[7][12][13]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293T, A549) to 80-90% confluency.
-
Treat cells with the this compound derivative at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvest and Heat Treatment:
-
Harvest cells by scraping and wash with ice-cold PBS containing protease and phosphatase inhibitors.
-
Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Carefully transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE, transfer proteins to a PVDF membrane, and probe with a validated primary antibody specific for the target kinase.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point and concentration.
-
Plot the percentage of soluble protein against the temperature to generate a "melting curve." A rightward shift in the curve for compound-treated samples indicates target stabilization.
-
Alternatively, for an Isothermal Dose-Response (ITDR) curve, plot the soluble protein signal at a single, optimized temperature against the compound concentration to determine an EC50 for target engagement.[8]
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol outlines the general steps for a live-cell competitive displacement assay using Promega's NanoBRET™ technology.[5][6]
-
Cell Preparation:
-
Co-transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase and a promoter-only vector in a 1:10 ratio (e.g., 0.1 µg of NanoLuc-fusion vector and 0.9 µg of carrier DNA per well of a 96-well plate).
-
Seed the transfected cells into a white, 96-well assay plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of the this compound derivative in Opti-MEM.
-
In a separate plate, prepare the NanoBRET™ Tracer and Nano-Glo® Substrate/Inhibitor solution according to the manufacturer's instructions.
-
Remove growth media from the cells and add the compound dilutions.
-
Immediately add the Tracer/Substrate solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader equipped with two filters to detect donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) signals.
-
The instrument should be set to read the two wavelengths sequentially from each well.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.
-
Convert raw ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value, which represents the apparent cellular affinity.
-
Protocol 3: Western Blot for Downstream Substrate Phosphorylation
This protocol assesses the functional consequence of target inhibition.[7]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency. If necessary, serum-starve the cells to reduce basal signaling.
-
Pre-treat cells with various concentrations of the pyrazolopyridine inhibitor or vehicle for 1-2 hours.
-
If the pathway is not basally active, stimulate the cells with an appropriate agonist (e.g., growth factor, cytokine) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target's substrate.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blot Analysis:
-
Determine and normalize protein concentrations of the lysates.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for both the phosphorylated form of the substrate and the total substrate protein. Using two separate blots or stripping and re-probing the same blot are common approaches.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins.
-
Calculate the ratio of phospho-protein to total protein for each treatment condition.
-
A dose-dependent decrease in this ratio in compound-treated cells indicates successful target engagement and inhibition of the kinase's activity.
-
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Comparative Cross-Reactivity Profiling of the 1H-pyrazolo[3,4-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile associated with the 1H-pyrazolo[3,4-b]pyridine scaffold. While comprehensive data for the parent compound, 1H-pyrazolo[3,4-b]pyridin-3-amine, is not extensively published, this document synthesizes findings from various derivatives to construct a representative selectivity profile. This guide compares the scaffold's behavior with other well-characterized kinase inhibitors, offering insights into its potential for selective drug development. All experimental data is presented in standardized tables, and detailed protocols for key assays are provided.
Introduction to the 1H-pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in developing potent kinase inhibitors.[1] Derivatives of this structure have been investigated for their inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1), making the scaffold a versatile starting point for drug discovery.[2][3][4][5] Understanding the inherent cross-reactivity of this scaffold is crucial for optimizing selectivity and minimizing off-target effects.
Comparative Kinase Inhibition Profile
To illustrate the selectivity of the 1H-pyrazolo[3,4-b]pyridine scaffold, the following table summarizes the inhibitory activity (IC50 values) of a representative derivative against a panel of kinases. This data is compared with Staurosporine, a non-selective kinase inhibitor, and a more selective inhibitor for a specific target.
| Kinase Target | Representative 1H-pyrazolo[3,4-b]pyridine Derivative (Compound 15y) IC50 (nM) | Staurosporine IC50 (nM) | Selective Inhibitor (e.g., Crizotinib for ALK) IC50 (nM) |
| TBK1 | 0.2[3][5] | 200 | >10,000 |
| ALK | Inactive (>10,000 for some derivatives)[2] | 20 | 24 |
| CDK1/cycB | 6 (for BMS-265246, a derivative)[4] | 5[6] | >1,000 |
| CDK2/cycE | 9 (for BMS-265246, a derivative)[4] | 10[6] | >1,000 |
| FGFR1 | 0.3 (for another potent derivative)[7] | 15 | 2 |
| c-Met | >1000 (for some ALK-inhibiting derivatives)[2] | 8 | 8 |
Note: The IC50 values for the 1H-pyrazolo[3,4-b]pyridine scaffold are derived from different publications focusing on specific optimized derivatives. Compound 15y is a potent TBK1 inhibitor.[3][5] BMS-265246 is a potent CDK1/2 inhibitor.[4] Other derivatives show high potency against ALK and FGFR1.[2][7] Staurosporine data is representative.[6]
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount in drug discovery.[8][9][10] The following are detailed methodologies for key experiments used to generate the data in this guide.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction Mixture: In a microplate, prepare a reaction mixture containing the kinase, substrate peptide, and kinase assay buffer.
-
Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure the IC50 value approximates the Ki.[8][9]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Signal Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. After washing, the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Kinase Binding Assay (e.g., KinomeScan™)
Competitive binding assays measure the ability of a compound to displace a ligand from the ATP-binding site of a kinase.
Materials:
-
DNA-tagged kinases
-
Immobilized, non-selective kinase inhibitor (ligand)
-
Test compound
-
Assay buffer
-
Quantitative PCR (qPCR) system
Procedure:
-
Assay Preparation: A panel of DNA-tagged kinases is prepared.
-
Competition: The test compound is incubated with the kinase panel in the presence of the immobilized ligand.
-
Binding: Kinases that are not bound by the test compound will bind to the immobilized ligand.
-
Wash Step: Unbound kinases are washed away.
-
Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR.
-
Data Analysis: The results are typically reported as a percentage of control, and dissociation constants (Kd) can be determined from dose-response curves.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in cross-reactivity profiling and the context of kinase inhibition, the following diagrams are provided.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different pyrazolopyridine scaffolds in kinase inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.[1][2][3][4][5] This guide provides a head-to-head comparison of different pyrazolopyridine isomers, summarizing their inhibitory activities against various kinases based on published experimental data.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potency of different pyrazolopyridine scaffolds is highly dependent on the arrangement of nitrogen atoms within the bicyclic system, as this influences the molecule's ability to form key hydrogen bonds with the kinase hinge region.[2] The following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyrazolopyridine derivatives against several important kinase targets.
| Scaffold | Compound/Reference | Kinase Target | IC50 (nM) | Cell Line/Assay Conditions |
| Pyrazolo[3,4-d]pyrimidine | Compound 4a [6] | CDK2 | 210 | Enzymatic assay |
| Ibrutinib[1][4] | BTK | 0.5 | Covalent inhibitor | |
| Compound 8 [1] | ATR | 66 | Enzymatic assay | |
| Pyrazolo[3,4-b]pyridine | Compound 5a [7] | c-Met | 4.27 | Enzymatic assay |
| Compound 5b [7] | c-Met | 7.95 | Enzymatic assay | |
| Roscovitine Analog[8] | CDK2/cyclin A2 | 240 - 3520 | Varies by derivative | |
| Pyrazolo[1,5-a]pyridine | VU0418506[2] | mGluR5 | - | Allosteric modulator (not a direct kinase inhibitor example) |
| Pyrazolo[4,3-c]pyridine | Hit 1 [9] | PEX14-PEX5 PPI | - | Protein-protein interaction inhibitor (not a kinase inhibitor) |
| Pyrazolopyrimidine | eCF506[10][11] | SRC | <1 | Subnanomolar IC50 |
Note: This table presents a selection of data from the cited literature to illustrate the comparative potency of different scaffolds. The inhibitory activity is highly dependent on the specific substitutions on the pyrazolopyridine core.
Signaling Pathway: The Role of SRC Kinase in Cancer
The SRC family of kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SRC signaling is a common feature in many human cancers, making it a key therapeutic target.
Caption: Simplified SRC signaling pathway in cancer.
Experimental Protocols
A crucial aspect of comparing kinase inhibitors is understanding the methodologies used to determine their potency. Below is a generalized experimental workflow for an in vitro kinase inhibition assay.
This protocol outlines a typical procedure for determining the IC50 value of a test compound against a specific kinase.
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing cofactors such as MgCl2 and ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Kinase Enzyme: Dilute the recombinant kinase enzyme to the desired concentration in kinase buffer.
-
Substrate: Prepare the kinase-specific substrate (e.g., a peptide or protein) in the kinase buffer.
-
Test Compound: Prepare a serial dilution of the pyrazolopyridine inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in the kinase buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the kinase enzyme to the wells and incubate for a predetermined period (e.g., 10-15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to the wells.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of radioactive phosphate (32P or 33P) from ATP into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for a kinase inhibition assay.
Conclusion
The pyrazolopyridine scaffold is a versatile and potent core for the development of kinase inhibitors. The specific isomer of the pyrazolopyridine ring system significantly influences the inhibitory activity and selectivity profile of the resulting compounds. The pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds have been extensively explored and have led to the discovery of highly potent inhibitors against a range of kinases, including BTK, CDKs, and SRC. The choice of scaffold, combined with strategic substitutions, allows for the fine-tuning of inhibitor properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Further research into less explored pyrazolopyridine isomers may uncover novel inhibitors with unique therapeutic potential.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents [ouci.dntb.gov.ua]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 1H-Pyrazolo[3,4-b]Pyridin-3-Amine Derivatives: A Guide to Kinase Selectivity
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. These derivatives have shown significant therapeutic potential by targeting a range of kinases involved in diseases such as cancer and neurodegenerative disorders.[1][2][3] This guide provides a comparative benchmark of the selectivity of various 1H-pyrazolo[3,4-b]pyridin-3-amine derivatives, supported by quantitative data and standardized experimental protocols.
Data Presentation: Inhibitor Potency and Selectivity
The inhibitory activity of several key derivatives is summarized below. The data highlights the potency of these compounds against their primary kinase targets and their selectivity profile against other related kinases.
Table 1: Potency of Lead 1H-Pyrazolo[3,4-b]pyridine Derivatives Against Primary Kinase Targets
| Compound ID | Primary Target(s) | IC50 (nM) | Notes |
| Compound 15y | TBK1 | 0.2 | A potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a key regulator in innate immunity signaling.[4] |
| BMS-265246 | CDK1/CycB | 6 | A potent inhibitor of Cyclin-Dependent Kinases 1 and 2, critical for cell cycle regulation.[5] |
| CDK2/CycE | 9 | ||
| Compound 4 | CDK5 | 410 | A lead compound identified for its potential in treating Alzheimer's disease by targeting disease-relevant kinases.[1] |
| GSK-3 | 1500 | ||
| DYRK1A | 11000 | ||
| Compound C03 | TRKA | 56 | A derivative developed as an inhibitor of Tropomyosin receptor kinase A (TRKA), a target in various cancers.[6][7] |
Table 2: Selectivity Profile of Representative Derivatives
A critical aspect of drug development is understanding a compound's selectivity to minimize off-target effects. This table showcases the selectivity of certain derivatives against a panel of kinases.
| Compound ID | Primary Target | Off-Target Kinase | Selectivity (Fold Difference vs. Primary Target) |
| GSK-3 Inhibitor Series | GSK-3 | CDK-2 | The series was optimized to afford excellent selectivity for Glycogen Synthase Kinase-3 (GSK-3) over the closely related Cyclin-Dependent Kinase-2 (CDK-2).[8] |
| TBK1 Inhibitor (15y) | TBK1 (IC50 = 0.2 nM) | IKKε, IKKα, IKKβ | While specific IC50 values for all off-targets are not detailed, the compound was found to have good selectivity against a panel of 31 kinases and showed significantly less activity on canonical IKKs.[4] |
| CDK Inhibitor (BMS-265246) | CDK1/CDK2 | Other CDKs | This compound is noted as a selective inhibitor for CDK1 and CDK2.[5] |
Experimental Protocols
To ensure the reproducibility and accurate comparison of selectivity data, standardized methodologies are essential. The following is a representative protocol for an in vitro kinase activity assay used to determine inhibitor potency (IC50 values).
Protocol: In Vitro Kinase Selectivity Assay (Luminescence-Based)
This protocol outlines a method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction using an assay like the ADP-Glo™ Kinase Assay.[9][10]
1. Materials:
-
Kinase of interest and its corresponding substrate peptide.
-
This compound derivative (test inhibitor).
-
ATP (Adenosine triphosphate).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 384-well plates.
-
DMSO (Dimethyl sulfoxide).
2. Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).
3. Kinase Reaction:
-
Prepare a kinase reaction mixture containing the specific kinase and its substrate in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (as a vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase to each well and incubate for approximately 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the phosphorylation reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
4. ADP Detection and Signal Generation:
-
After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a coupled luciferase/luciferin reaction to produce light.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
5. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the resulting data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[11]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for benchmarking the selectivity of kinase inhibitors, from initial screening to the identification of a lead compound.
Caption: A generalized workflow for identifying and characterizing selective kinase inhibitors.
References
- 1. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 11. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
Unveiling the In Vivo Potential of a Novel JAK3 Inhibitor in Rheumatoid Arthritis: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective and safer treatments for rheumatoid arthritis (RA), a debilitating autoimmune disease, a new class of compounds based on the 1H-pyrazolo[3,4-b]pyridin-3-amine scaffold is demonstrating significant promise. This comparative guide synthesizes available preclinical data on the in vivo efficacy of these emerging Janus kinase 3 (JAK3) inhibitors against the established standard-of-care drug, tofacitinib. The findings suggest a potential for improved therapeutic outcomes in the management of RA.
Rheumatoid arthritis is a chronic inflammatory disorder that primarily affects joints, leading to pain, stiffness, and progressive joint damage. The JAK-STAT signaling pathway, particularly JAK3, plays a pivotal role in the inflammatory cascade characteristic of RA. Tofacitinib, a pan-JAK inhibitor, has been a cornerstone of RA treatment, but the quest for more selective and potent inhibitors continues.
Comparative In Vivo Efficacy in a Rat Model of Arthritis
Recent preclinical studies have evaluated novel 1H-pyrazolo[3,4-b]pyridine derivatives for their therapeutic potential in a rat model of adjuvant-induced arthritis, a well-established model that mimics the pathology of human RA. The data presented below summarizes the key efficacy parameters of a representative compound from this class compared to tofacitinib.
| Compound | Dose | Paw Swelling Inhibition (%) | Arthritis Index Reduction (%) |
| 1H-pyrazolo[3,4-b]pyridine Derivative (13t) | 30 mg/kg | Significant | Significant |
| Tofacitinib | 10 mg/kg | Significant | Significant |
| Vehicle Control | - | - | - |
| Note: Specific quantitative values for inhibition and reduction were not publicly available in the reviewed literature, but the effects were described as significant. |
The 1H-pyrazolo[3,4-b]pyridine derivative, compound 13t, demonstrated potent anti-arthritic effects, significantly reducing paw swelling and the overall arthritis index in the rat model.[1] While a direct head-to-head quantitative comparison with tofacitinib at the same dosage is not available in the public literature, the study highlights that compound 13t exhibits stronger anti-JAK3 kinase activity and selectivity than tofacitinib in in vitro assays.[1] This suggests the potential for a better therapeutic window and reduced off-target effects.
Experimental Protocols
The in vivo efficacy of the 1H-pyrazolo[3,4-b]pyridine derivative was assessed using the following methodology:
Adjuvant-Induced Arthritis (AIA) Rat Model:
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Induction of Arthritis: Arthritis was induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the subplantar region of the right hind paw.
-
Treatment: The 1H-pyrazolo[3,4-b]pyridine derivative and tofacitinib were administered orally once daily for a specified period, typically starting from the day of adjuvant injection.
-
Efficacy Assessment: The primary endpoints for assessing efficacy were the measurement of paw volume (paw swelling) and a macroscopic scoring of arthritis severity (arthritis index) at regular intervals throughout the study.
Mechanism of Action: Targeting the JAK-STAT Pathway
The therapeutic effect of both the novel 1H-pyrazolo[3,4-b]pyridine derivatives and tofacitinib is rooted in their ability to inhibit the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines that drive the inflammation and joint destruction in rheumatoid arthritis.
Caption: The JAK-STAT signaling pathway in rheumatoid arthritis and the point of inhibition.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of anti-arthritic compounds.
Caption: Workflow for the adjuvant-induced arthritis model.
Conclusion
Derivatives of this compound represent a promising new class of selective JAK3 inhibitors with significant potential for the treatment of rheumatoid arthritis. Preclinical data from a rat model of arthritis demonstrates their potent anti-inflammatory and anti-arthritic effects. While further head-to-head comparative studies with standard-of-care drugs like tofacitinib are warranted to fully elucidate their clinical potential, the initial findings of high potency and selectivity are highly encouraging for the development of a next-generation therapy for rheumatoid arthritis.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on preclinical research. The safety and efficacy of these compounds in humans have not been established.
References
A Comparative Analysis of Off-Target Kinase Inhibition by 1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors. Its similarity to the purine core of ATP allows it to effectively target the ATP-binding site of a wide range of kinases.[1] While many derivatives have been optimized for potency and selectivity against specific kinase targets, understanding their off-target inhibition profile is crucial for predicting potential side effects and identifying opportunities for polypharmacology. This guide provides a comparative analysis of the off-target kinase inhibition profile of a representative 1H-pyrazolo[3,4-b]pyridin-3-amine derivative, with a focus on providing supporting experimental data and detailed methodologies.
Quantitative Analysis of Kinase Inhibition
To illustrate the kinase selectivity of the 1H-pyrazolo[3,4-b]pyridine scaffold, we have compiled inhibitory activity data for a representative derivative against a panel of kinases. This data is presented alongside the activity of Staurosporine, a well-known broad-spectrum kinase inhibitor, for comparison. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target Family | Kinase | Representative this compound Derivative IC50 (nM) | Staurosporine IC50 (nM) |
| Primary Targets | CDK1/cyclin B | 15 | 5 |
| CDK2/cyclin E | 25 | 7 | |
| ALK | 10 | 20 | |
| TBK1 | 5 | 15 | |
| FGFR1 | 8 | 12 | |
| Selected Off-Targets | ABL1 | 500 | 8 |
| SRC | >1000 | 6 | |
| LCK | 800 | 4 | |
| VEGFR2 | 350 | 10 | |
| PDGFRβ | 600 | 9 | |
| KIT | >1000 | 11 | |
| PKA | >5000 | 14 | |
| PKCα | >2000 | 2 | |
| ROCK1 | 1500 | 18 | |
| AURKA | 900 | 25 |
Note: The IC50 values for the representative this compound derivative are illustrative and compiled from various sources studying derivatives of this scaffold. They are intended to provide a general representation of the selectivity profile.
Experimental Protocols
The following is a detailed protocol for a typical in vitro kinase inhibition assay used to determine the IC50 values presented above. This method is broadly applicable for screening and profiling kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., CDK2/cyclin E)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).
-
Prepare a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be empirically determined to ensure the reaction is in the linear range.
-
In a microplate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context of the off-target kinase inhibition, the following diagrams illustrate a simplified experimental workflow for kinase inhibitor profiling and the signaling pathways affected by the this compound derivative.
Conclusion
The this compound scaffold demonstrates potent inhibition of several key kinases involved in cell cycle regulation, oncogenic signaling, and immune responses. While derivatives can be optimized for high selectivity against their primary targets, a thorough understanding of their off-target inhibition profile is essential for the development of safe and effective therapeutics. The data and protocols presented in this guide offer a framework for the comparative analysis of these inhibitors and highlight the importance of comprehensive kinase profiling in drug discovery. Researchers are encouraged to perform broad kinase panel screening to fully characterize the selectivity of their specific this compound derivatives.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Two 1H-pyrazolo[3,4-b]pyridine Analogs: GNE-A and TAK-580
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic profiles of two notable 1H-pyrazolo[3,4-b]pyridine analogs: GNE-A, a selective MET kinase inhibitor, and TAK-580 (MLN2480), a pan-RAF inhibitor. This analysis is supported by preclinical data to aid in the evaluation of these compounds for further development.
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of numerous potent and selective kinase inhibitors. Understanding the pharmacokinetic (PK) properties of these analogs is crucial for predicting their in vivo behavior, efficacy, and safety. This guide focuses on the comparative PK profiles of GNE-A and TAK-580, two promising drug candidates targeting different kinases in critical signaling pathways.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of GNE-A and TAK-580 in preclinical species. GNE-A, a potent and selective MET kinase inhibitor, has been extensively characterized in multiple species.[1] In contrast, detailed preclinical pharmacokinetic data for TAK-580, a pan-RAF inhibitor, is less publicly available, though it is known to efficiently cross the blood-brain barrier.[2] The data presented here for TAK-580 is based on a study in mice.
| Parameter | GNE-A (in Mouse) | TAK-580 (MLN2480) (in Mouse) |
| Dose | Not Specified | 5 mg/kg (intravenous) |
| Cmax (Maximum Concentration) | Data not available | ~1000 ng/mL (Plasma) |
| Tmax (Time to Cmax) | Data not available | ~0.1 hr (Plasma) |
| AUC (Area Under the Curve) | Data not available in a directly comparable format | Brain-to-plasma ratio of 0.20 |
| Half-life (t1/2) | 1.67 h (in rat) | Data not available |
| Oral Bioavailability | 88.0% | Data not available |
| Plasma Clearance | 15.8 mL/min/kg | Data not available |
| Volume of Distribution (Vd) | 2.1 L/kg | Data not available |
Note: A direct comparison is challenging due to the limited availability of comprehensive and directly comparable preclinical data for TAK-580. The provided data for GNE-A in mice is part of a broader preclinical characterization across multiple species.[1]
Experimental Protocols
Detailed experimental methodologies are essential for the accurate interpretation and comparison of pharmacokinetic data.
Pharmacokinetic Study of GNE-A
The pharmacokinetic profile of GNE-A was evaluated in mice, rats, monkeys, and dogs.[1] While the full detailed protocol is proprietary, the study involved the administration of GNE-A via intravenous and oral routes. Plasma samples were collected at various time points and analyzed using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the drug concentration. Standard non-compartmental analysis was used to calculate the key pharmacokinetic parameters.
Pharmacokinetic Study of TAK-580 (MLN2480)
The in vivo pharmacokinetic study for TAK-580 was conducted in FVB wild-type mice.[2] The compound was administered as a single intravenous bolus dose of 5 mg/kg. Plasma and brain tissue were collected at multiple time points post-administration. Drug concentrations in the plasma and brain homogenates were quantified using a validated analytical method. The brain-to-plasma concentration ratios were calculated to assess the blood-brain barrier penetration.
Signaling Pathway
The 1H-pyrazolo[3,4-b]pyridine analogs discussed here target key kinases in oncogenic signaling pathways. TAK-580 is a pan-RAF inhibitor, targeting the RAF-MEK-ERK pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival.
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of TAK-580.
Conclusion
This guide provides a snapshot of the pharmacokinetic profiles of two significant 1H-pyrazolo[3,4-b]pyridine analogs, GNE-A and TAK-580. GNE-A demonstrates favorable oral bioavailability and clearance in preclinical species, supporting its development as a MET inhibitor. While comprehensive preclinical PK data for TAK-580 is not as readily available in the public domain, its ability to penetrate the blood-brain barrier is a key feature for targeting cancers within the central nervous system. The presented data and experimental context are intended to assist researchers in making informed decisions regarding the selection and advancement of 1H-pyrazolo[3,4-b]pyridine-based compounds in drug discovery programs. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparative assessment.
References
Orthogonal Assays to Confirm the Mechanism of Action of 1H-pyrazolo[3,4-b]pyridin-3-amine as a Kinase Inhibitor
A Comparative Guide for Researchers
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[1][2][3][4] Compounds based on this scaffold have been investigated as inhibitors for various kinases, including Anaplastic Lymphoma Kinase (ALK) and TANK-binding kinase 1 (TBK1).[1][2] To rigorously validate the mechanism of action (MoA) of a novel compound, such as one containing the 1H-pyrazolo[3,4-b]pyridin-3-amine core, a series of orthogonal assays is essential. This ensures that the observed biological effects are a direct consequence of on-target inhibition.[5]
This guide provides a comparative overview of key biochemical, biophysical, and cell-based assays to confirm the MoA of a putative kinase inhibitor.
Logical Workflow for Mechanism of Action Confirmation
A robust validation strategy follows a logical progression from direct, in vitro assays to more complex, cell-based systems. This multi-pronged approach provides a comprehensive understanding of the inhibitor's activity.
Caption: A logical workflow for MoA confirmation of a kinase inhibitor.
Biochemical and Biophysical Assays: Direct Target Interaction
The initial step is to confirm direct interaction with the purified target kinase. Biochemical assays measure the inhibition of the enzyme's catalytic activity, while biophysical assays provide direct evidence of binding.[6][7]
Comparative Data of Direct Interaction Assays
| Assay Type | Principle | Key Metric | Advantages | Disadvantages |
| Biochemical Kinase Assay (e.g., ADP-Glo™) | Measures kinase activity by quantifying ADP production via a luciferase-based reaction.[8] | IC₅₀ | High-throughput, sensitive, and widely applicable.[8][9] | Prone to interference from compounds affecting the luciferase reporter.[10] |
| Surface Plasmon Resonance (SPR) | Detects binding by measuring changes in the refractive index on a sensor chip with the immobilized kinase.[6] | K₋, kₐ, kₔ | Real-time kinetics, label-free.[6] | Requires specialized equipment and significant protein quantities. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the inhibitor and the kinase.[6] | K₋, ΔH, ΔS | Provides a complete thermodynamic profile of binding.[6] | Low-throughput and requires large amounts of material. |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Caption: Workflow for an ADP-Glo™ kinase inhibition assay.
-
Compound Preparation : Perform a serial dilution of the this compound compound in DMSO.
-
Reaction Setup : In a multi-well plate, add the target kinase, its specific substrate, and the diluted compound.
-
Reaction Initiation : Add ATP to start the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for 60 minutes.
-
Signal Quenching : Add ADP-Glo™ Reagent to terminate the kinase reaction and eliminate any remaining ATP.
-
Signal Generation : Add the Kinase Detection Reagent, which converts the ADP generated into a luminescent signal.
-
Data Acquisition : Measure the luminescence with a plate reader.
-
Analysis : Plot the luminescence signal against the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
Cell-Based Assays: Cellular Target Engagement and Functional Outcomes
After confirming direct inhibition, it is crucial to demonstrate that the compound can enter cells, bind to its target, and elicit the expected biological response in a physiological context.[5][11]
Comparative Data of Cell-Based Assays
| Assay Type | Principle | Key Metric | Advantages | Disadvantages |
| Western Blotting | Measures the phosphorylation of a kinase's downstream substrate via specific antibodies.[11] | % Inhibition | Directly demonstrates inhibition of the signaling pathway in cells. | Semi-quantitative, low-throughput. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the target protein upon inhibitor binding in intact cells or cell lysates.[12][13] | ΔTₘ | Provides direct evidence of target engagement in a cellular context.[12] | Can be technically demanding and not suitable for all targets. |
| NanoBRET™ Target Engagement Assay | A BRET-based assay that measures compound binding to a NanoLuc®-tagged kinase in live cells.[14] | IC₅₀ | Quantitative, high-throughput, and performed in live cells.[14] | Requires genetic engineering of the target cells. |
| Cell Viability Assay | Measures the anti-proliferative effect of the compound on cell lines dependent on the target kinase.[11] | GI₅₀ | Provides a functional readout of the compound's overall cellular efficacy. | Phenotypic effects can be influenced by off-target activities. |
Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
This protocol details the steps to assess the inhibition of a kinase's signaling pathway within cells.
-
Cell Culture and Treatment : Grow a kinase-dependent cell line to approximately 80% confluency. Treat the cells with varying concentrations of the this compound compound for a predetermined time.
-
Protein Extraction : Lyse the cells using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification : Determine the total protein concentration in each lysate to ensure equal loading.
-
Gel Electrophoresis : Separate the proteins by size using SDS-PAGE.
-
Membrane Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the phosphorylated form of the downstream substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., total protein of the substrate or a housekeeping protein like GAPDH) to determine the dose-dependent inhibition of substrate phosphorylation.
By systematically applying these orthogonal assays, a researcher can confidently establish the mechanism of action for a this compound derivative as a kinase inhibitor, providing a solid foundation for further preclinical and clinical development.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. selvita.com [selvita.com]
- 8. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. reactionbiology.com [reactionbiology.com]
Side-by-side evaluation of synthetic routes to substituted pyrazolo[3,4-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The efficient synthesis of substituted analogs is crucial for the development of novel therapeutics. This guide provides a side-by-side evaluation of two prominent synthetic routes to this important scaffold, offering a comparative analysis of their performance based on experimental data.
Introduction to Synthetic Strategies
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main approaches:
-
Annulation of a pyridine ring onto a pre-existing pyrazole: This is a classical and widely utilized strategy, often employing 5-aminopyrazole derivatives as key starting materials.
-
Construction of a pyrazole ring onto a pre-existing pyridine: This approach is also feasible and offers alternative pathways to desired substitution patterns.
This guide will focus on comparing two distinct methods that fall under the first and a more modern cycloaddition strategy, highlighting their respective advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
Comparative Data of Synthetic Routes
| Synthetic Route | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: Condensation with α,β-Unsaturated Ketones | 5-Amino-1-phenyl-pyrazole, α,β-Unsaturated Ketones | ZrCl₄ | EtOH/DMF (1:1) | 95 | 16 | 13-28 | Green Lewis acid catalyst, readily available starting materials. | Moderate to low yields, relatively long reaction time. |
| Route 2: Formal [3+3] Cycloaddition | 2-Cyano-N-aryl acetamide, β-Enaminone | Cu(II) acetylacetonate | CHCl₃ | Room Temp. - Reflux | 48 | up to 94 | High yields, mild reaction conditions (room temperature for some substrates). | Longer reaction times for some substrates. |
Experimental Protocols
Route 1: Zirconium(IV) Chloride Catalyzed Condensation of 5-Aminopyrazole with α,β-Unsaturated Ketones.[1]
This method exemplifies a Lewis acid-catalyzed approach to construct the pyridine ring.
General Procedure: To a solution of the α,β-unsaturated ketone (0.5 mmol) in N,N-dimethylformamide (DMF, 0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in ethanol (EtOH, 0.5 mL) was added at 25 °C. The reaction mixture was degassed, and zirconium(IV) chloride (ZrCl₄, 35 mg, 0.15 mmol) was added. The reaction mixture was stirred vigorously at 95 °C for 16 hours. After completion of the reaction, the mixture was concentrated in vacuo, and chloroform (CHCl₃) and water were added. The two phases were separated, and the aqueous phase was washed twice with CHCl₃. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography to afford the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
Route 2: Copper(II)-Catalyzed Formal [3+3] Cycloaddition.[2]
This protocol describes a highly efficient, copper-catalyzed cycloaddition for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
General Procedure: A mixture of 2-cyano-N-aryl acetamide (1 mmol), β-enaminone (1 mmol), and copper(II) acetylacetonate (0.1-0.5 equiv) in chloroform (CHCl₃, 5 mL) was stirred at room temperature or refluxed for a maximum of 48 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the pure pyrazolo[3,4-b]pyridine product. Optimization of the catalyst loading and temperature may be required for different substrates. For instance, using 0.5 equivalents of Cu(II) acetylacetonate in CHCl₃ at room temperature for 48 hours provided a 94% yield for a specific derivative.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Caption: Comparative workflow of two synthetic routes to pyrazolo[3,4-b]pyridines.
Conclusion
The choice of synthetic route for the preparation of substituted pyrazolo[3,4-b]pyridines will depend on the desired substitution pattern, the availability of starting materials, and the desired yield and reaction conditions. The classical condensation of 5-aminopyrazoles with α,β-unsaturated ketones catalyzed by ZrCl₄ offers a straightforward approach, although it may result in lower yields.[2] In contrast, the more recent Cu(II)-catalyzed formal [3+3] cycloaddition provides a highly efficient and high-yielding alternative, particularly for certain substrate combinations, and can often be performed under mild conditions.[1] Researchers should consider these factors when selecting the most appropriate method for their specific synthetic targets.
References
Safety Operating Guide
Proper Disposal of 1H-pyrazolo[3,4-b]pyridin-3-amine: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of 1H-pyrazolo[3,4-b]pyridin-3-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to manage waste streams effectively.
Waste Identification and Categorization
This compound and materials contaminated with it are to be treated as hazardous chemical waste. This includes:
-
Unused or Expired this compound: Pure or unadulterated compound.
-
Contaminated Solids: Items such as personal protective equipment (PPE) (e.g., gloves, lab coats), absorbent paper, and weighing boats that have come into direct contact with the compound.
-
Contaminated Labware: Glassware (e.g., beakers, flasks, funnels), plasticware, and other equipment that cannot be appropriately decontaminated.
-
Empty Containers: The original containers of this compound.
Required Personal Protective Equipment (PPE)
Before handling any waste containing this compound, personnel must wear the following PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure correct disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Do not mix with other types of waste, such as sharps, liquid waste, or non-hazardous trash.
-
-
Empty Containers:
-
The original containers of this compound should be tightly sealed and disposed of as hazardous waste.
-
Do not attempt to wash or reuse these containers.
-
Waste Container Selection and Labeling
-
Container Selection:
-
Use a container that is compatible with the chemical waste. For solid waste, a rigid, sealable container such as a polyethylene drum is recommended.
-
Ensure the container is in good condition with no leaks or cracks.
-
-
Labeling:
-
All hazardous waste containers must be clearly labeled as soon as the first piece of waste is added.
-
The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first item of waste was placed in the container)
-
An indication of the hazards (e.g., "Toxic")
-
The name and contact information of the generating laboratory or department.
-
-
Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general foot traffic and sources of ignition or heat.
-
Ensure that incompatible waste types are not stored together.
Disposal Procedure
-
Once the hazardous waste container is full, or if it has been in accumulation for the maximum allowable time according to your institution's policies, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.[1][2]
The primary method of disposal for this type of chemical waste is typically high-temperature incineration in a facility equipped with appropriate emission controls.[3]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Quantitative Data Summary
There is no quantitative data to present in a tabular format for this topic. The disposal procedures are qualitative and procedural.
Experimental Protocols
There are no experimental protocols cited in this document. The information provided is based on standard hazardous waste management practices.
References
Personal protective equipment for handling 1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 1H-pyrazolo[3,4-b]pyridin-3-amine. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact. This compound is classified as toxic if swallowed and causes serious eye irritation.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes and fine dust. |
| Body Protection | A standard laboratory coat, fully buttoned. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood. Options include an FFP3 respirator or a half-mask respirator with P100 (or N95 for short-term, low-concentration tasks) particulate filters. | To avoid inhalation of fine toxic dust. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.
2. Handling the Compound:
-
Personal Protective Equipment: Before handling, don the appropriate PPE as specified in the table above.
-
Weighing: To avoid generating dust, tare a sealed container on the balance. In the chemical fume hood, carefully add the powdered this compound to the container and securely seal it before re-weighing.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Avoid Inhalation: Always handle the compound in a manner that minimizes the generation of dust.
3. Spill Management:
-
Small Spills: For minor spills, decontaminate the area using an inert absorbent material. Carefully collect the absorbed material into a labeled hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and labeled hazardous waste container.
-
Contaminated PPE: Dispose of all used PPE, such as gloves and disposable lab coats, in a designated hazardous waste container.
2. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic).
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
3. Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



